6-Ethoxy-1-ethylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-1-ethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-13-8-12-10-6-5-9(14-4-2)7-11(10)13/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBWAIFVLOIJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716506 | |
| Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-84-8 | |
| Record name | 1H-Benzimidazole, 6-ethoxy-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Ethoxy-1-ethylbenzimidazole: Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxy-1-ethylbenzimidazole is a substituted benzimidazole derivative. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties and structure. By drawing on the well-established characteristics of the broader benzimidazole class, this document offers insights into its potential synthesis, spectral characteristics, and biological activities. This guide serves as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.
Chemical Properties and Structure
While detailed experimental data for this compound is not extensively documented, its fundamental chemical properties have been identified. The benzimidazole core, a fusion of benzene and imidazole rings, imparts significant chemical and biological properties to the molecule. The ethoxy and ethyl substitutions at the 6 and 1 positions, respectively, are expected to influence its lipophilicity, solubility, and interactions with biological targets.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1311197-84-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage | Room temperature | [1] |
Structural Information
The chemical structure of this compound consists of a central benzimidazole scaffold with an ethoxy group attached to the 6-position of the benzene ring and an ethyl group attached to the 1-position of the imidazole ring.
Figure 1. Chemical Structure of this compound.
Spectral Data (Predicted)
Specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. However, based on the known spectra of related benzimidazole derivatives, the following characteristic signals can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole ring, the protons of the ethyl group at the N-1 position, and the protons of the ethoxy group at the C-6 position. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would reveal signals for the carbon atoms of the benzimidazole core, the ethyl group, and the ethoxy group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating nature of the ethoxy group.
IR Spectroscopy (Predicted)
The infrared spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the benzimidazole ring, and C-O stretching of the ethoxy group.
Mass Spectrometry (Predicted)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.2 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl and ethoxy groups.
Experimental Protocols
General Synthesis of 2-Substituted Benzimidazoles
A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a general and widely used method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This reaction, often catalyzed by acid, proceeds via the formation of a Schiff base intermediate which then cyclizes to form the benzimidazole ring.
References
Spectroscopic Analysis of 6-Ethoxy-1-ethylbenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a framework for the spectroscopic characterization of 6-Ethoxy-1-ethylbenzimidazole (CAS: 1311197-84-8; Molecular Formula: C₁₁H₁₄N₂O). While specific experimental spectroscopic data for this compound is not publicly available, this document details the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that would be employed for its structural elucidation and characterization. Furthermore, a logical workflow for the synthesis and analysis of such a compound is presented.
Introduction
This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The structural characterization of any new or existing benzimidazole derivative is crucial for understanding its chemical properties, purity, and for establishing structure-activity relationships in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous identification and characterization of such organic molecules.
Compound Details:
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 1311197-84-8 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
Spectroscopic Data (Hypothetical)
As of the latest search, specific experimental NMR, IR, and MS data for this compound has not been found in publicly accessible databases and literature. For novel compounds or those not extensively studied, this is not uncommon. The following sections outline the expected data based on the chemical structure and data from analogous compounds. When experimental data becomes available, it will be presented in the structured tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole ring, the ethyl group attached to the nitrogen, and the ethoxy group. The chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard reference (e.g., TMS), and the coupling constants (J) in Hertz (Hz) would provide information about the connectivity of adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|
| Predicted | Predicted | Predicted | Predicted |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|
| Predicted | Predicted |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would be expected for C-H, C=N, C=C, and C-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|
| Predicted | Predicted | Predicted |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The high-resolution mass spectrum (HRMS) would confirm the elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|
| Predicted | Predicted | Predicted |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and provide information about the number of attached protons to each carbon.
-
A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Sample: A drop of the neat liquid or a concentrated solution of the compound in a suitable solvent (e.g., chloroform, dichloromethane) is placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/solvent) is recorded. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
The sample solution is introduced into the ion source, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
The instrument is calibrated using a known standard.
-
The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For High-Resolution Mass Spectrometry (HRMS), an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M]⁺˙) and characteristic fragment ions. The accurate mass measurement from HRMS is used to confirm the elemental composition.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
This guide provides the foundational protocols and a logical framework for the spectroscopic analysis of this compound. The application of these standard techniques will enable researchers to obtain the necessary data for its complete and unambiguous structural characterization.
Purity Analysis of 6-Ethoxy-1-ethylbenzimidazole by High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of 6-Ethoxy-1-ethylbenzimidazole using reverse-phase high-performance liquid chromatography (RP-HPLC). This document outlines a detailed experimental protocol, data presentation standards, and the underlying scientific principles for the accurate determination of purity and impurity profiling, crucial for drug development and quality control.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of benzimidazole have been investigated for various therapeutic applications, including as anticancer agents that can inhibit signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4][5] Ensuring the purity of such active pharmaceutical ingredients (APIs) is paramount for their safety and efficacy.[6]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture.[6] Its application in pharmaceutical analysis is critical for assessing the purity of drug substances and identifying any process-related impurities or degradation products.[7][8] This guide details a robust RP-HPLC method for the purity assessment of this compound.
Experimental Protocols
This section provides a detailed methodology for the purity analysis of this compound by RP-HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of benzimidazole derivatives.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade or purified water)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH adjusted to 5.0 with glacial acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
Justification for Wavelength Selection: The benzimidazole core structure typically exhibits strong UV absorbance around 280-290 nm. Preliminary UV scans of this compound would confirm the optimal wavelength for maximum absorbance, ensuring high sensitivity for both the main component and potential impurities. The parent benzimidazole shows a UV maximum around 278 nm.[9]
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample to be tested and prepare a 100 mL solution in the same manner as the standard solution.
-
Blank Solution: Use the diluent as a blank.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution five times and evaluate the following:
-
Tailing Factor (T): Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates (N): Should be greater than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be not more than 2.0%.
Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any peak other than the main peak is considered an impurity. The level of each impurity is calculated using the same area percentage method.
Data Presentation
Quantitative data from the HPLC analysis should be summarized in a clear and structured format for easy interpretation and comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5800 |
| RSD of Peak Area (%) (n=5) | ≤ 2.0% | 0.5% |
Table 2: Hypothetical Purity Analysis Data for a Batch of this compound
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 4.2 | 15,200 | 0.08 | Unknown Impurity 1 |
| 2 | 8.5 | 18,990,000 | 99.75 | This compound |
| 3 | 11.8 | 22,850 | 0.12 | Unknown Impurity 2 |
| 4 | 15.3 | 9,520 | 0.05 | Unknown Impurity 3 |
| Total | 19,037,570 | 100.00 |
Note: The identification of unknown impurities would require further investigation using techniques such as mass spectrometry (LC-MS). Potential process-related impurities could arise from starting materials or by-products of the synthesis, which typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[10]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Signaling Pathway
Benzimidazole derivatives have been identified as inhibitors of key signaling pathways in cancer, such as the EGFR pathway. The diagram below illustrates a simplified representation of the EGFR signaling cascade and the potential point of inhibition by a benzimidazole derivative.
Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.
Conclusion
This technical guide provides a comprehensive framework for the purity analysis of this compound by RP-HPLC. The detailed experimental protocol, system suitability criteria, and data analysis procedures described herein are designed to ensure the generation of accurate and reliable data. Adherence to these guidelines is essential for the quality control and regulatory compliance of this and other related pharmaceutical compounds. The provided visualizations offer a clear understanding of the experimental workflow and the compound's potential mechanism of action, making this a valuable resource for professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. 1H-Benzimidazole [webbook.nist.gov]
- 10. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-Ethoxy-1-ethylbenzimidazole: A Technical Guide
For Immediate Release
Predicted Solubility Profile
Based on its chemical structure, 6-ethoxy-1-ethylbenzimidazole is anticipated to exhibit a solubility profile favoring organic solvents over aqueous media. The presence of the N-ethyl and 6-ethoxy groups significantly increases the lipophilicity of the molecule compared to the parent benzimidazole scaffold. This structural modification is expected to enhance its solubility in a range of common organic solvents.
Conversely, its solubility in water is predicted to be low. However, as a benzimidazole derivative, it is likely to exhibit increased solubility in acidic aqueous solutions due to the protonation of the nitrogen atoms in the imidazole ring, forming more soluble salts.
The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ethyl and ethoxy groups decrease polarity. Solubility is expected to be limited but may be enhanced in acidic aqueous solutions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with some polar character. |
| Non-Polar | Toluene, Hexane | Moderate to High | The overall non-polar character of the substituted benzimidazole should favor solubility in these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective for many organic compounds and are likely to readily dissolve this compound. |
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is essential. The following protocols describe established methods for determining the solubility of a solid organic compound.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.
Kinetic Solubility Determination
This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
96-well microtiter plates.
-
Automated liquid handling system.
-
Plate reader capable of nephelometry or turbidimetry.
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: Use an automated liquid handler to perform serial dilutions of the stock solution in the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add a specific volume of the aqueous buffer to each well.
-
Precipitation Detection: The plate is then analyzed by a plate reader that measures the turbidity or light scattering caused by the precipitation of the compound.
-
Determination of Kinetic Solubility: The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
6-Ethoxy-1-ethylbenzimidazole: A Core Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of Benzimidazoles
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The benzimidazole scaffold has garnered significant attention in the design of PROTACs due to its versatile structural and electronic properties.[2] This privileged heterocyclic motif can be found in a wide array of biologically active compounds and has been successfully incorporated into PROTACs as both the warhead for various protein targets and as a ligand for E3 ligases, such as Cereblon (CRBN).[2][3] The synthetic tractability of the benzimidazole core allows for extensive chemical modification, enabling the fine-tuning of binding affinities, pharmacokinetic properties, and overall degrader efficacy.
This guide focuses on 6-Ethoxy-1-ethylbenzimidazole , a commercially available building block poised for application in the development of novel protein degraders. While specific applications of this molecule are not yet extensively documented in peer-reviewed literature, its substitution pattern—an ethyl group at the N1 position and an ethoxy group at the C6 position—suggests a rational design to optimize its drug-like properties. The N-alkylation can enhance metabolic stability and cell permeability, while substitution on the fused benzene ring is crucial for modulating target engagement and physicochemical characteristics.[4]
The Ubiquitin-Proteasome System: The Engine of Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for the degradation of most intracellular proteins. PROTAC technology directly co-opts this system. The process begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. An E3 ubiquitin ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The repetition of this process results in a polyubiquitin chain, which is recognized by the 26S proteasome, leading to the degradation of the target protein into small peptides.
This compound in PROTAC Design
The structure of this compound offers several strategic advantages for its incorporation into a PROTAC. It can be functionalized, typically at the 2-position, to serve as a warhead for a protein of interest. Alternatively, modifications can be designed to enable its use as an E3 ligase ligand.
Potential as a Warhead
Benzimidazole-based structures are known to bind to a variety of protein targets, including kinases and bromodomains.[2] The 6-ethoxy group could potentially form key hydrogen bonds or hydrophobic interactions within the target's binding pocket, while the N1-ethyl group can enhance cell permeability and metabolic stability. To be used as a warhead, this compound would need to be further functionalized to allow for the attachment of a linker. This is typically achieved by introducing a reactive handle, such as a halide or a boronic ester, at a suitable position on the benzimidazole ring.
Potential as an E3 Ligase Ligand
Recent studies have shown that certain benzimidazole derivatives can act as novel ligands for the Cereblon (CRBN) E3 ligase, offering an alternative to the commonly used thalidomide-based ligands.[3] Developing this compound into a CRBN ligand would involve chemical modifications to mimic the binding interactions of known ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of 6-Ethoxy-1-ethylbenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific and detailed research on the mechanism of action of 6-Ethoxy-1-ethylbenzimidazole derivatives is not extensively available in the public domain. This guide, therefore, presents a comprehensive overview based on the well-established mechanisms of action of structurally related benzimidazole derivatives. The quantitative data and specific experimental protocols provided are representative examples derived from studies on analogous compounds and should be considered illustrative.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The core benzimidazole scaffold, being a structural isostere of naturally occurring purine nucleotides, allows these compounds to interact with various biological targets. The substitution pattern on the benzimidazole ring system plays a crucial role in determining the specific biological activity and mechanism of action. This guide focuses on the potential mechanisms of action of derivatives featuring a 6-ethoxy and a 1-ethyl substitution, exploring their likely biological targets and cellular effects based on current knowledge of the broader benzimidazole class.
Potential Mechanisms of Action
Based on extensive research into various benzimidazole derivatives, the this compound scaffold is likely to exhibit biological activity through one or more of the following mechanisms:
Antimicrobial Activity
The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
-
Inhibition of Dihydrofolate Reductase (DHFR): A key enzyme in the folic acid synthesis pathway, essential for DNA synthesis and repair in bacteria. Benzimidazole derivatives can act as competitive inhibitors of DHFR, leading to the depletion of tetrahydrofolate and subsequent bacteriostasis.[1]
-
Disruption of Cell Wall Synthesis: Some derivatives have been shown to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, benzimidazoles can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Anticancer Activity
The anticancer properties of benzimidazoles are diverse and can involve multiple cellular targets and signaling pathways.
-
Microtubule Disruption: Similar to well-known anticancer agents like vinca alkaloids and taxanes, certain benzimidazole derivatives can interfere with microtubule polymerization or depolymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.
-
Inhibition of Topoisomerases: Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription. Benzimidazole derivatives have been identified as inhibitors of both topoisomerase I and II, leading to DNA strand breaks and apoptosis.
-
Kinase Inhibition: Many benzimidazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). By blocking these signaling pathways, they can inhibit tumor growth, angiogenesis, and metastasis.[2]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibition of PARP by benzimidazole derivatives can be particularly effective in cancers with deficiencies in other DNA repair pathways, leading to synthetic lethality.[3]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate anticancer effect of many benzimidazole derivatives is the induction of programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.
Quantitative Data Summary (Illustrative)
The following tables summarize hypothetical quantitative data for a representative this compound derivative ("Compound X") based on typical values observed for active benzimidazoles in the literature.
Table 1: Illustrative Antimicrobial Activity of Compound X
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 4 |
| Escherichia coli | 8 |
| Candida albicans | 16 |
| Aspergillus niger | 16 |
Table 2: Illustrative Anticancer Activity of Compound X (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| HCT-116 | Colon Cancer | 5.1 |
| A549 | Lung Cancer | 7.8 |
| HeLa | Cervical Cancer | 3.2 |
Detailed Experimental Protocols (Representative)
The following are representative protocols for key experiments used to elucidate the mechanism of action of benzimidazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined to identify any cell cycle arrest.
Signaling Pathways and Experimental Workflows (Illustrative Diagrams)
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the mechanism of action of this compound derivatives.
Caption: Potential anticancer signaling pathways targeted by this compound derivatives.
Caption: Experimental workflow for determining the antimicrobial activity of novel derivatives.
Conclusion
While specific research on this compound derivatives is currently limited, the extensive body of work on the broader benzimidazole class provides a strong foundation for predicting their mechanism of action. It is anticipated that these derivatives will exhibit promising antimicrobial and anticancer activities through interference with key cellular targets such as DHFR, microtubules, and topoisomerases. Further focused research, including synthesis, in vitro and in vivo biological evaluation, and detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this specific class of compounds. The illustrative data and protocols provided in this guide serve as a valuable starting point for researchers and drug development professionals entering this exciting area of medicinal chemistry.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Ethoxy-1-ethylbenzimidazole Binding: A Technical Guide
Disclaimer: This document presents a hypothetical in silico modeling study of 6-ethoxy-1-ethylbenzimidazole. Due to the limited availability of specific binding data for this compound in the public domain, this guide is intended to serve as a detailed framework for researchers, scientists, and drug development professionals on the methodologies and workflows that could be applied. The targets and data presented herein are illustrative.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole scaffold makes it a privileged structure in drug design. This compound is one such derivative. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate the potential molecular targets and binding mechanisms of such compounds before undertaking extensive experimental work.[3]
This technical guide outlines a comprehensive in silico workflow to predict and analyze the binding of this compound to a hypothetical protein target. The methodologies covered include target selection, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.
Hypothetical Target Selection
Based on the broad spectrum of activities reported for benzimidazole derivatives, several protein families can be considered as potential targets. For the purpose of this guide, we will hypothesize that this compound may act as an inhibitor of Cyclin-Dependent Kinase 8 (CDK8) , a target that has been explored for other benzimidazole compounds in the context of anticancer activity.[4]
Methodologies and Experimental Protocols
Ligand and Protein Preparation
Ligand Preparation: The three-dimensional (3D) structure of this compound was generated using ChemDraw and subsequently converted to a 3D format. The ligand was then prepared for docking by adding hydrogen atoms, assigning partial charges, and minimizing its energy using a suitable force field (e.g., MMFF94).
Protein Preparation: The 3D crystal structure of the target protein, CDK8, was obtained from the Protein Data Bank (PDB ID: 5FGK).[4] The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, repairing any missing side chains, and assigning protonation states to the amino acid residues. The structure was then subjected to energy minimization to relieve any steric clashes.
Molecular Docking
Molecular docking was performed to predict the preferred binding orientation and affinity of this compound within the active site of CDK8.[4]
-
Grid Box Definition: A grid box was defined to encompass the known active site of CDK8, ensuring that the search space for the ligand was appropriate.
-
Docking Parameters: The docking was performed with a high exhaustiveness setting to ensure a thorough conformational search. The top-scoring poses were saved for further analysis.
Molecular Dynamics (MD) Simulation
To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time, an MD simulation was performed.
-
Software: GROMACS
-
Force Field: AMBER99SB for the protein and the General Amber Force Field (GAFF) for the ligand.
-
Simulation Protocol:
-
The docked complex was solvated in a cubic box of water molecules.
-
Counter-ions were added to neutralize the system.
-
The system was subjected to energy minimization.
-
A short position-restrained simulation was run to equilibrate the solvent and ions around the protein.
-
A 100-nanosecond production MD run was performed under constant temperature and pressure (NPT ensemble).
-
Trajectory analysis was conducted to evaluate the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.
-
Binding Free Energy Calculation
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method was used to estimate the binding free energy of the this compound-CDK8 complex from the MD simulation trajectory. This provides a more accurate estimation of binding affinity than docking scores alone.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from this in silico study.
Table 1: Molecular Docking Results
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| This compound | CDK8 | 5FGK | -8.5 | Asp173, Lys52, Val27 |
Table 2: Molecular Dynamics Simulation Analysis
| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Hydrogen Bonds |
| CDK8 - Ligand | 100 | 1.8 | Ligand-Asp173, Ligand-Lys52 |
Table 3: Binding Free Energy Calculation (MM/PBSA)
| Component | Energy (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -21.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -4.1 |
| Total Binding Free Energy | -35.6 |
Visualizations
In Silico Modeling Workflow
Caption: Workflow for the in silico modeling of ligand-protein binding.
Hypothetical Signaling Pathway of CDK8 Inhibition
Caption: Simplified signaling pathway illustrating CDK8 inhibition.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the in silico analysis of this compound binding. The outlined workflow, from target preparation to advanced simulation and energy calculations, represents a standard approach in modern drug discovery.[3] The results from such studies, including binding affinities, interaction patterns, and complex stability, are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug development pipeline. While the specific data presented here are for illustrative purposes, the methodologies are robust and widely applicable to the study of other small molecule-protein interactions.
References
- 1. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review | Bentham Science [eurekaselect.com]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thermal stability and degradation profile of 6-Ethoxy-1-ethylbenzimidazole
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-Ethoxy-1-ethylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous chemical structures, including benzimidazole derivatives, N-alkylated imidazoles, and ethoxy-substituted aromatic compounds. The document outlines potential thermal degradation pathways, proposes experimental protocols for verification, and presents data in a structured format to aid researchers in predicting the compound's behavior under thermal stress. This guide is intended to be a foundational resource for scientists and professionals involved in the development and handling of this compound, enabling informed decisions on its storage, formulation, and analytical characterization.
Introduction
This compound is a substituted benzimidazole derivative with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and purification to storage and final application. Thermal degradation can lead to the formation of impurities, loss of potency, and altered physicochemical properties. This guide provides a predictive analysis of the thermal behavior of this compound, drawing upon established degradation patterns of its constituent chemical moieties.
Predicted Thermal Stability and Degradation Onset
Based on the analysis of related benzimidazole compounds, this compound is expected to be a thermally stable solid at ambient temperatures. Significant decomposition is likely to commence at elevated temperatures, potentially in the range of 150-250°C. The presence of the N-ethyl and C-ethoxy substituents on the benzimidazole core will influence the initiation and progression of thermal degradation.
Table 1: Predicted Thermal Stability Data for this compound
| Parameter | Predicted Value/Range | Analytical Technique | Notes |
| Melting Point (Tm) | 100 - 150 °C | Differential Scanning Calorimetry (DSC) | The melting point may be followed by the onset of decomposition. |
| Onset of Decomposition (Tonset) | 150 - 250 °C | Thermogravimetric Analysis (TGA) | The initial mass loss is likely associated with the cleavage of the ethyl and/or ethoxy groups. |
| Major Decomposition Step | 250 - 450 °C | TGA/DTG | Corresponds to the primary degradation of the molecule, including the benzimidazole ring system. |
Proposed Thermal Degradation Profile
The thermal degradation of this compound is hypothesized to proceed through a multi-step process involving the initial loss of its substituents followed by the breakdown of the heterocyclic ring.
Initial Degradation Steps: Dealkylation and De-ethoxylation
The primary degradation events are anticipated to be the cleavage of the N-ethyl and C-ethoxy groups. The C-N bond of the N-ethyl group and the C-O bond of the ethoxy group are generally more labile than the bonds within the aromatic benzimidazole core.
-
N-Dealkylation: Cleavage of the ethyl group from the imidazole nitrogen would lead to the formation of 6-ethoxybenzimidazole and volatile ethylene. This is a common degradation pathway for N-alkylated imidazoles and benzimidazoles.
-
De-ethoxylation: Fission of the ethoxy group from the benzene ring could result in the formation of 1-ethyl-6-hydroxybenzimidazole and ethene. Alternatively, radical mechanisms could lead to other degradation products.
Secondary Degradation: Benzimidazole Ring Scission
Following the initial loss of substituents, the remaining benzimidazole structure is expected to degrade at higher temperatures. This process is complex and can involve multiple fragmentation pathways, leading to the formation of various smaller aromatic and nitrogen-containing compounds.
Visualization of the Proposed Degradation Pathway
The logical flow of the proposed degradation process can be visualized as follows:
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols for Verification
To validate the predicted thermal stability and degradation profile, a series of analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the temperature ranges of mass loss.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
The derivative of the TGA curve (DTG) should be plotted to identify the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions, such as glass transitions or polymorphic transformations.
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The peak of the endotherm will correspond to the melting point.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile degradation products formed at different temperatures.
Methodology:
-
Place a small amount (microgram to milligram range) of the sample into a pyrolysis sample cup.
-
Insert the sample into the pyrolyzer, which is directly coupled to the GC-MS inlet.
-
Perform a multi-step pyrolysis experiment. For example:
-
Step 1 (Thermal Desorption): Heat the sample to a temperature below the major decomposition onset (e.g., 150°C) to analyze for any loosely bound volatiles.
-
Step 2 (First Pyrolysis Stage): Pyrolyze the same sample at a temperature corresponding to the first major mass loss observed in TGA (e.g., 250°C) to identify the initial degradation products.
-
Step 3 (Second Pyrolysis Stage): Further pyrolyze the residue at a higher temperature (e.g., 450°C) to analyze the products of ring scission.
-
-
The pyrolysis products are separated by the GC column and identified by the mass spectrometer.
-
Compare the resulting mass spectra with spectral libraries to identify the degradation products.
Experimental Workflow Visualization
Caption: Experimental workflow for thermal stability and degradation analysis.
Conclusion
This technical guide provides a predictive framework for understanding the thermal stability and degradation of this compound. While direct experimental data is currently lacking, the proposed degradation pathways and experimental protocols offer a robust starting point for researchers. The primary anticipated degradation mechanisms involve N-dealkylation and de-ethoxylation at lower temperatures, followed by the more complex scission of the benzimidazole ring at higher temperatures. The outlined analytical procedures, particularly TGA, DSC, and Py-GC-MS, are essential for the empirical validation of this profile. A thorough understanding of the thermal behavior of this compound is critical for its successful application in research and development.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 6-Ethoxy-1-ethylbenzimidazole
Authored for researchers, scientists, and drug development professionals, this document provides a detailed protocol for the laboratory-scale synthesis of 6-Ethoxy-1-ethylbenzimidazole. The methodology is based on established chemical principles for benzimidazole formation, involving a two-step process: reductive amination followed by cyclization.
Introduction
This compound is a substituted benzimidazole derivative. The benzimidazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This protocol outlines a reliable method for the synthesis of this specific analogue, which can be adapted for the synthesis of other related compounds. The procedure involves the initial formation of an N-ethylated o-phenylenediamine intermediate, followed by a cyclization reaction to form the benzimidazole ring.
Experimental Protocols
The synthesis of this compound is achieved in a two-step sequence:
-
Step 1: Synthesis of N-ethyl-4-ethoxy-o-phenylenediamine
-
Step 2: Cyclization to form this compound
Materials and Reagents
| Reagent/Material | Grade |
| 4-Ethoxy-1,2-phenylenediamine | Reagent Grade, 98% |
| Acetaldehyde | Reagent Grade, ≥99.5% |
| Sodium borohydride (NaBH₄) | Reagent Grade, 99% |
| Methanol (MeOH) | Anhydrous |
| Formic acid | Reagent Grade, ≥95% |
| Hydrochloric acid (HCl) | 4 M solution |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Ethyl acetate (EtOAc) | HPLC Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade |
| Silica gel | 60-120 mesh (for column chromatography) |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for characterization
Step 1: Synthesis of N-ethyl-4-ethoxy-o-phenylenediamine
This step involves the reductive amination of 4-Ethoxy-1,2-phenylenediamine with acetaldehyde.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Ethoxy-1,2-phenylenediamine (10.0 g, 65.7 mmol) in 100 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Acetaldehyde: To the cooled solution, slowly add acetaldehyde (4.1 mL, 72.3 mmol). Stir the mixture at 0 °C for 30 minutes.
-
Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (2.74 g, 72.3 mmol) portion-wise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-ethyl-4-ethoxy-o-phenylenediamine, as an oil. The crude product can be used in the next step without further purification.
Step 2: Cyclization to form this compound
This step involves the cyclization of the intermediate with formic acid to form the benzimidazole ring. This type of cyclization is a well-established method for benzimidazole synthesis.[1][2][3]
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add the crude N-ethyl-4-ethoxy-o-phenylenediamine from Step 1. To this, add 30 mL of 4 M hydrochloric acid.
-
Addition of Formic Acid: Add formic acid (7.6 mL, 197 mmol) to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure product.
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |
| N-ethyl-4-ethoxy-o-phenylenediamine | C₁₀H₁₆N₂O | 180.25 | ~85-95 (crude) | Oil | N/A |
| This compound | C₁₁H₁₄N₂O | 190.24 | ~70-85 (after purification) | Solid | To be determined |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess the purity of the solid product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acetaldehyde is volatile and flammable.
-
Sodium borohydride reacts with water to produce hydrogen gas, which is flammable.
-
Formic acid and hydrochloric acid are corrosive. Handle with care.
References
Application Notes and Protocols for Screening 6-Ethoxy-1-ethylbenzimidazole in Cancer Cell Lines
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Many benzimidazole-based compounds have been reported to exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1][2] 6-Ethoxy-1-ethylbenzimidazole is a novel benzimidazole derivative with potential as an anticancer agent. These application notes provide a comprehensive experimental framework for the initial in vitro screening and characterization of this compound in a panel of human cancer cell lines.
The following protocols outline a systematic approach to evaluate the cytotoxic and potential mechanistic effects of this compound, beginning with a broad screening for cell viability, followed by more detailed investigations into its effects on apoptosis and the cell cycle. Further mechanistic studies are proposed to explore its impact on key cellular signaling pathways.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in the tables below for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | ||
| MDA-MB-231 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HCT116 | Colon Carcinoma | ||
| HeLa | Cervical Carcinoma | ||
| Positive Control (e.g., Doxorubicin) |
Table 2: Apoptosis Analysis via Annexin V/PI Staining
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Selected Cell Line 1 | Vehicle Control | |||
| This compound (0.5 x IC50) | ||||
| This compound (1 x IC50) | ||||
| This compound (2 x IC50) | ||||
| Selected Cell Line 2 | Vehicle Control | |||
| This compound (0.5 x IC50) | ||||
| This compound (1 x IC50) | ||||
| This compound (2 x IC50) |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Selected Cell Line 1 | Vehicle Control | |||
| This compound (0.5 x IC50) | ||||
| This compound (1 x IC50) | ||||
| This compound (2 x IC50) | ||||
| Selected Cell Line 2 | Vehicle Control | |||
| This compound (0.5 x IC50) | ||||
| This compound (1 x IC50) | ||||
| This compound (2 x IC50) |
Experimental Workflow and Signaling Pathway Diagrams
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 and 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at 0.5x, 1x, and 2x the predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[4]
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and activation of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Selected cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against PARP, Caspase-3, Cyclin B1, CDK1, p53, Akt, p-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described previously. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
References
Application Note: A Detailed Method for Conjugating 6-Ethoxy-1-ethylbenzimidazole to a Linker for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Ethoxy-1-ethylbenzimidazole is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1]. The conjugation of such small molecules to linkers is a critical step in the development of advanced therapeutics like antibody-drug conjugates (ADCs), targeted drug delivery systems, and molecular probes[2]. This application note provides a detailed protocol for the functionalization of this compound and its subsequent conjugation to a bifunctional linker, preparing it for attachment to a biomolecule.
Overall Strategy
The presented method involves a two-stage process:
-
Functionalization of the Benzimidazole Core: An amino group is introduced onto the benzene ring of this compound. This is achieved through a nitration reaction followed by the reduction of the nitro group. This provides a reactive handle for linker attachment.
-
Linker Conjugation: The newly introduced amino group is then covalently attached to a heterobifunctional linker. In this protocol, we utilize a popular "click chemistry" linker, specifically a DBCO-PEG-NHS ester, to form a stable amide bond.[2] The resulting conjugate contains a DBCO (dibenzocyclooctyne) group, which is a bioorthogonal handle that can react with azide-modified biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC).
Experimental Protocols
Part 1: Synthesis of 7-Amino-6-ethoxy-1-ethylbenzimidazole
This protocol describes the introduction of an amino group at the 7-position of the benzimidazole ring. The ethoxy group at the 6-position is an ortho-, para-director. Due to steric hindrance from the fused imidazole ring and the ethyl group at the 1-position, nitration is expected to preferentially occur at the 7-position.
Step 1a: Nitration of this compound
-
Dissolution: Dissolve this compound (1.0 g, 5.26 mmol) in concentrated sulfuric acid (10 mL) at 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (0.35 mL, 8.3 mmol) dropwise to the solution while maintaining the temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (50 g).
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Ethoxy-1-ethyl-7-nitrobenzimidazole.
Step 1b: Reduction of the Nitro Group
-
Suspension: Suspend the crude 6-Ethoxy-1-ethyl-7-nitrobenzimidazole (from the previous step) in ethanol (50 mL).
-
Catalyst Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O) (5.9 g, 26.3 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a 10% aqueous sodium hydroxide solution to precipitate the tin salts.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to obtain pure 7-Amino-6-ethoxy-1-ethylbenzimidazole.
Part 2: Conjugation to a DBCO-PEG4-NHS Ester Linker
This protocol describes the reaction between the synthesized amino-benzimidazole derivative and a commercially available DBCO-PEG4-NHS ester linker to form a stable amide bond.
-
Dissolution: Dissolve 7-Amino-6-ethoxy-1-ethylbenzimidazole (100 mg, 0.487 mmol) and DBCO-PEG4-NHS ester (296 mg, 0.536 mmol, 1.1 equivalents) in anhydrous dimethylformamide (DMF) (5 mL).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (0.17 mL, 0.974 mmol, 2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Solvent Removal: Remove the DMF under high vacuum.
-
Purification: Purify the residue by preparative reverse-phase HPLC to yield the final conjugate, this compound-7-amido-PEG4-DBCO.
Data Presentation
| Compound Name | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) | Mass Spec (ESI-MS) [M+H]+ |
| 6-Ethoxy-1-ethyl-7-nitrobenzimidazole | 235.24 | 85 | >95 | 236.1 |
| 7-Amino-6-ethoxy-1-ethylbenzimidazole | 205.26 | 75 | >98 | 206.1 |
| This compound-7-amido-PEG4-DBCO | 642.76 | 68 | >99 | 643.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the benzimidazole-linker conjugate.
Hypothetical Signaling Pathway Application
Caption: Targeted delivery of a benzimidazole drug via an ADC.
References
Application Notes and Protocols for In Vitro Ubiquitination Assays with 6-Ethoxy-1-ethylbenzimidazole-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] These molecules act as a molecular bridge, bringing a specific protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
The 6-ethoxy-1-ethylbenzimidazole moiety represents a specific chemical scaffold that can be incorporated into PROTAC design. The in vitro ubiquitination assay is an essential biochemical tool to validate the fundamental mechanism of action of a newly developed PROTAC based on this or any other scaffold. This assay provides direct and unequivocal evidence of the PROTAC's ability to mediate the ubiquitination of its intended target in a controlled, reconstituted system.[1] Successful execution of this assay is a critical step before proceeding to more complex cell-based degradation studies.[1]
These application notes provide a detailed methodology for performing in vitro ubiquitination assays to assess the activity of this compound-based PROTACs.
PROTAC-Mediated Ubiquitination Pathway
The ubiquitination process is a three-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. A PROTAC hijacks this system to induce the ubiquitination of a specific target protein.
Caption: PROTAC-induced ubiquitination and degradation pathway.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro ubiquitination assay to evaluate the efficacy of a this compound-based PROTAC.
Reagents and Materials
| Reagent/Material | Recommended Source (Example) |
| Enzymes | |
| Recombinant Human E1 (UBE1) | R&D Systems, Boston Biochem |
| Recombinant Human E2 (e.g., UBE2D2) | R&D Systems, Boston Biochem |
| Recombinant E3 Ligase Complex | User-supplied or custom service |
| Substrates & Small Molecules | |
| Recombinant Human Ubiquitin | R&D Systems, Boston Biochem |
| Recombinant Target Protein (POI) | User-supplied or custom service |
| This compound-based PROTAC | Synthesized in-house or custom |
| ATP Solution (100 mM) | Sigma-Aldrich |
| DMSO | Sigma-Aldrich |
| Buffers & Other Reagents | |
| 10X Ubiquitination Buffer | Boston Biochem, or self-made |
| SDS-PAGE Gels | Bio-Rad, Thermo Fisher |
| PVDF or Nitrocellulose Membranes | Millipore, Bio-Rad |
| Primary Antibody against POI | Cell Signaling Technology, Abcam |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology, Jackson ImmunoResearch |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher, Bio-Rad |
Experimental Workflow
The following diagram outlines the key steps in the in vitro ubiquitination assay protocol.
Caption: In vitro ubiquitination assay workflow.
Detailed Protocol
This protocol is designed for a standard 25 µL reaction. Reactions should be assembled on ice to prevent premature activity.
1. Reagent Preparation:
-
Thaw all enzymes, proteins, and reagents on ice.
-
Prepare a 10 mM ATP stock solution.
-
Prepare a stock solution of the this compound-based PROTAC in DMSO (e.g., 10 mM). Further dilute in reaction buffer or DMSO to create a working stock (e.g., 200 µM).
2. Reaction Assembly (on ice):
-
To ensure consistency, prepare a master mix of the common reagents. For a single 25 µL reaction, combine the following components in a microcentrifuge tube:
| Component | Stock Concentration | Final Concentration | Volume for 1 Reaction (µL) |
| 10X Ubiquitination Buffer | 10X | 1X | 2.5 |
| ATP | 100 mM | 5 mM | 1.25 |
| E1 Enzyme | 5 µM | 100 nM | 0.5 |
| E2 Enzyme | 25 µM | 500 nM | 0.5 |
| Ubiquitin | 10 mg/mL (~1.17 mM) | 100 µM | 2.1 |
| Target Protein (POI) | 10 µM | 500 nM | 1.25 |
| Nuclease-Free Water | - | - | Up to 20 |
-
Mix the master mix gently by pipetting.
-
Aliquot 20 µL of the master mix into individual reaction tubes.
-
To each tube, add the E3 ligase and the PROTAC or vehicle control:
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| E3 Ligase Complex | 2.5 µM | 100 nM | 1.0 |
| PROTAC / DMSO | 200 µM | 1-20 µM (dose-response) | 1.25 |
| Nuclease-Free Water | - | - | to 25 µL final volume |
3. Control Reactions:
-
It is crucial to include the following negative controls:
-
No E1: Replace the E1 enzyme with an equal volume of reaction buffer.
-
No E3: Replace the E3 ligase with an equal volume of reaction buffer.
-
No PROTAC: Add DMSO vehicle instead of the PROTAC solution.
-
No ATP: Replace the ATP solution with an equal volume of water.
-
4. Incubation:
-
Gently mix the reactions and incubate at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
5. Reaction Quenching:
-
Stop the reaction by adding 8 µL of 4X SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes.
6. Detection of Ubiquitination by Western Blot:
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[1]
Data Presentation and Interpretation
The primary output of this assay is a Western blot. The unmodified POI will appear as a distinct band at its expected molecular weight. PROTAC-mediated ubiquitination will be evident by the appearance of a ladder of higher molecular weight bands above the unmodified POI band.[1] Each successive band represents the addition of one or more ubiquitin molecules (approximately 8.5 kDa each).[1]
Quantitative Data Summary
Densitometry analysis of the Western blot bands can be performed to quantify the extent of ubiquitination. The relative ubiquitination level can be calculated as the ratio of the intensity of the ubiquitinated bands to the total intensity of all POI-related bands (unmodified + ubiquitinated).
Table 1: Dose-Dependent Ubiquitination of POI by a this compound-based PROTAC
| PROTAC Concentration (µM) | Relative Ubiquitination (%) |
| 0 (DMSO Control) | 5 |
| 0.01 | 20 |
| 0.1 | 55 |
| 1 | 85 |
| 10 | 90 |
| 20 | 70 (Hook Effect) |
Table 2: Time-Dependent Ubiquitination of POI
| Incubation Time (minutes) | Relative Ubiquitination (%) at 1 µM PROTAC |
| 0 | 2 |
| 15 | 30 |
| 30 | 60 |
| 60 | 85 |
| 120 | 88 |
Table 3: Control Reaction Results
| Reaction Condition | Relative Ubiquitination (%) | Expected Outcome |
| Complete Reaction (1 µM PROTAC) | 85 | High ubiquitination |
| No E1 | <5 | No ubiquitination |
| No E3 | <5 | No ubiquitination |
| No PROTAC (DMSO) | <5 | No ubiquitination |
| No ATP | <5 | No ubiquitination |
A successful this compound-based PROTAC will demonstrate a clear, dose-dependent increase in the ubiquitination of the target protein.[1] The control lanes are critical for confirming that the observed ubiquitination is dependent on all components of the ubiquitin-proteasome machinery and is specifically induced by the PROTAC.[1] The "hook effect," a decrease in ubiquitination at very high PROTAC concentrations, may be observed due to the formation of non-productive binary complexes.
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of novel PROTACs, including those based on the this compound scaffold. By following these detailed protocols, researchers can obtain robust and reproducible data on the ability of a PROTAC to induce the ubiquitination of its target protein. This information is fundamental for establishing the mechanism of action, determining potency, and guiding the optimization of PROTAC molecules for therapeutic development.
References
Application Notes: In Vivo Efficacy of 6-Ethoxy-1-ethylbenzimidazole in a Xenograft Model of Human Breast Cancer
Introduction
6-Ethoxy-1-ethylbenzimidazole is a novel synthetic benzimidazole derivative currently under investigation for its potential anti-neoplastic properties. Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including roles as inhibitors of key cellular processes like microtubule formation and signal transduction.[1] Preliminary in vitro studies suggest that this compound may exert its anti-cancer effects by inhibiting the Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers, including breast cancer.[2][3][4]
The PI3K/Akt/mTOR pathway is frequently overactive in cancerous cells, leading to reduced apoptosis and increased proliferation.[4] The activation of this pathway can be triggered by various growth factors and mutations in key genes like PIK3CA.[3] Therefore, targeting this pathway with inhibitors is a promising strategy for cancer therapy.[5]
This document outlines a detailed protocol for evaluating the in vivo efficacy of this compound using a human breast cancer xenograft model in immunodeficient mice. Xenograft models, where human tumor cells are implanted into animals, are a widely used and important step in the preclinical development of anti-cancer drugs.[6] The primary objective of this study is to determine the dose-dependent anti-tumor activity of the compound and to establish a preliminary safety profile.
Quantitative Data Summary
The following tables present hypothetical data from an in vivo efficacy study of this compound in a breast cancer xenograft model.
Table 1: Tumor Growth Inhibition (TGI) in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Day 21 (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |
| Vehicle Control | 0 | 1250 ± 150 | - | - |
| This compound | 25 | 875 ± 110 | 30 | <0.05 |
| This compound | 50 | 500 ± 85 | 60 | <0.001 |
| This compound | 100 | 250 ± 50 | 80 | <0.0001 |
| Positive Control (Doxorubicin) | 5 | 312.5 ± 60 | 75 | <0.0001 |
SEM: Standard Error of the Mean; TGI (%): Percent Tumor Growth Inhibition calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Effect on Animal Body Weight
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Body Weight Change at Day 21 (%) ± SEM |
| Vehicle Control | 0 | +5.2 ± 1.5 |
| This compound | 25 | +4.8 ± 1.2 |
| This compound | 50 | +3.5 ± 1.8 |
| This compound | 100 | -2.1 ± 2.0 |
| Positive Control (Doxorubicin) | 5 | -8.5 ± 2.5 |
A body weight loss of >15% is generally considered a sign of significant toxicity.
Table 3: Single-Dose Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | t½ (h) | F (%) |
| IV | 2 | 550 | 0.08 | 850 | 3.5 | - |
| PO | 20 | 480 | 1.0 | 3400 | 5.9 | 80 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the curve from time zero to infinity; t½: Elimination half-life; F (%): Bioavailability.[7]
Experimental Protocols
Animal Model and Cell Line
-
Animal Species: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus, which results in a deficient immune system, preventing the rejection of human tumor xenografts.[6]
-
Cell Line: MCF-7 human breast adenocarcinoma cell line. This cell line is estrogen receptor-positive and is a well-established model for breast cancer research.
-
Animal Husbandry: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.[8]
Xenograft Tumor Implantation
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.[9] Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[9]
Dosing and Monitoring
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[9]
-
Animal Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[10]
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administer the compound or vehicle control daily via oral gavage (p.o.) at the specified doses.
-
-
Efficacy Endpoints:
-
Continue treatment for 21 days.
-
Monitor animal body weight and general health daily as an indicator of toxicity.
-
The primary efficacy endpoint is the tumor volume at the end of the study.
-
Terminal Procedures and Analysis
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.
-
Tumor Excision: Excise the tumors, weigh them, and divide them for further analysis.
-
Histopathology and Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for histopathological examination. Embed another portion for IHC analysis of key pathway markers such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6) to confirm the on-target effect of the compound.
-
Pharmacokinetic (PK) Analysis: In a separate satellite group of animals, collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after a single oral and intravenous dose to determine key PK parameters.[11][12]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory target of this compound.
Caption: Experimental workflow for the in vivo efficacy testing of this compound.
Caption: Decision-making logic based on the outcomes of the in vivo efficacy study.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols for High-Throughput Screening of 6-Ethoxy-1-ethylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The benzimidazole scaffold is a key component in a variety of FDA-approved drugs and is known for its versatile biological functions, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The unique structure of benzimidazole, resembling naturally occurring nucleotides, allows it to interact with a wide range of biological targets. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a specific subset of these compounds, 6-Ethoxy-1-ethylbenzimidazole derivatives, for potential anticancer and antimicrobial applications.
Data Presentation
The following tables summarize representative quantitative data for analogous benzimidazole derivatives from high-throughput screening assays. This data is intended to provide a comparative baseline for the screening of novel this compound derivatives.
Table 1: Anticancer Activity of Representative Benzimidazole Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | A-549 (Lung) | Reference Compound (Doxorubicin) |
| BZD-A1 | 17.8 ± 0.24 | 11.72 | 18.31 | 8.20 | 0.5 - 2.0 |
| BZD-A2 | 4.7 | 8.34 | 4.17 | 5.80 | 0.5 - 2.0 |
| BZD-A3 | 10.9 | 3.87 | 3.34 | 3.18 | 0.5 - 2.0 |
Data is compiled from various sources for illustrative purposes.[5][6][7][8]
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Reference Compound (Ciprofloxacin) |
| BZD-M1 | 8 | 16 | 16 | 32 | 0.5 - 2.0 |
| BZD-M2 | 2 | 4 | 8 | 16 | 0.5 - 2.0 |
| BZD-M3 | 12.5 | 12.5 | >800 | >800 | 0.5 - 2.0 |
Data is compiled from various sources for illustrative purposes.[9][10][11][12]
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for a 96-well plate format, compatible with automated liquid handling systems.[13][14]
Protocol 1: High-Throughput Anticancer Cytotoxicity Screening (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines using a colorimetric MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound derivatives stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.[16][17]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well round-bottom sterile microplates
-
This compound derivatives stock solutions (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, for colorimetric reading)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[18] Alternatively, a resazurin-based colorimetric method can be used to assess viability.[16]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and the general workflow for high-throughput screening.
Caption: Putative anticancer mechanisms of action for benzimidazole derivatives.[3][5][19]
Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.[9]
Caption: General workflow for high-throughput screening (HTS).
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsm.com [ijpsm.com]
- 13. High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com.cn]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdb.apec.org [pdb.apec.org]
- 18. High-throughput microarray for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethoxy-1-ethylbenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6-Ethoxy-1-ethylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
The synthesis of this compound, a substituted benzimidazole, typically follows the well-established Phillips-Ladenburg reaction. This involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[1] The key starting material would be 4-ethoxy-N-ethyl-o-phenylenediamine, which is then cyclized with a reagent that provides the C2 carbon of the benzimidazole ring, such as formic acid or a derivative.
Q2: My reaction yield is consistently low. What are the primary experimental parameters I should investigate?
Low yields are a frequent challenge in benzimidazole synthesis. The first parameters to optimize are generally the choice of catalyst and solvent.[1] Reaction temperature and duration are also critical factors that can significantly impact the outcome. Screening different solvents is a good starting point, as polar solvents like methanol and ethanol have been shown to improve yields in similar reactions.[1]
Q3: What types of catalysts can be used for the synthesis, and how do I choose the right one?
A variety of catalysts can be employed, ranging from simple acids to metal-based catalysts. The selection depends on your specific reaction conditions and substrates.[1]
-
Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) and ammonium chloride are common choices.[1][2]
-
Metal-based Catalysts: Cobalt complexes and gold nanoparticles have been used to improve yields.[1]
-
Lewis Acids: Erbium(III) triflate (Er(OTf)₃) is another option.[1] For greener approaches, heterogeneous catalysts are advantageous due to their ease of recovery and reuse.[1]
Q4: I am observing the formation of significant byproducts. What are the likely side reactions?
Side reactions in benzimidazole synthesis can lead to complex product mixtures and lower yields. Depending on the specific precursors and conditions, potential side reactions may include incomplete cyclization, over-alkylation, or the formation of isomeric products. In syntheses involving aldehydes, the formation of 1,2-disubstituted benzimidazoles can be a challenge to control.[1] The purity of starting materials, particularly the o-phenylenediamine derivative, is crucial, as impurities can lead to colored byproducts.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | - Inactive catalyst- Reaction temperature too low- Insufficient reaction time- Poor quality of starting materials | - Use a fresh or different catalyst (see catalyst selection in FAQs).- Optimize the reaction temperature; some reactions may require reflux.[3]- Monitor the reaction by TLC to determine the optimal reaction time.- Ensure the purity of the o-phenylenediamine precursor and the cyclizing agent. |
| Formation of Multiple Byproducts | - Unoptimized reaction conditions- Presence of moisture or air- Side reactions due to reactive intermediates | - Perform a systematic optimization of solvent, temperature, and catalyst concentration.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.- Consider a milder catalyst or reaction conditions to minimize side reactions. |
| Product Purification Difficulties | - Co-elution of product with starting materials or byproducts- Product instability on silica gel- Poor crystallization | - Adjust the mobile phase polarity for column chromatography to achieve better separation.- Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.- Screen different solvents for recrystallization to obtain a pure, crystalline product. |
| Inconsistent Yields | - Variability in reagent quality- Inconsistent reaction setup and conditions | - Use reagents from the same batch for a series of experiments to ensure consistency.- Carefully control reaction parameters such as temperature, stirring speed, and the rate of reagent addition. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation with Formic Acid
This protocol is a general procedure based on the Phillips-Ladenburg reaction and should be optimized for the specific substrate.
Materials:
-
4-Ethoxy-N-ethyl-o-phenylenediamine
-
Formic acid (98-100%)
-
4N Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-Ethoxy-N-ethyl-o-phenylenediamine (10 mmol) in 4N HCl (20 mL).
-
Add formic acid (12 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a 10% aqueous solution of sodium carbonate until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Model Benzimidazole Synthesis
| Solvent | Dielectric Constant | Yield (%) |
| Chloroform | 4.81 | 40 |
| Acetonitrile | 37.5 | ~30 |
| Methanol | 32.7 | ~35 |
| Ethanol | 24.5 | ~38 |
| DMF | 36.7 | ~25 |
Note: This data is based on a model reaction for 2-phenyl-1H-benzo[d]imidazole and illustrates the significant impact of solvent choice on product yield.[2] A similar solvent screen is recommended for optimizing the synthesis of this compound.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
Identifying and removing side products in 6-Ethoxy-1-ethylbenzimidazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing side products during the synthesis of 6-Ethoxy-1-ethylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the condensation of 4-ethoxy-N-ethyl-o-phenylenediamine with a one-carbon electrophile (e.g., formic acid or triethyl orthoformate). Based on this reaction, the following are the most probable side products:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 4-ethoxy-N-ethyl-o-phenylenediamine.
-
Partially Cyclized Intermediates: The reaction may stall at an intermediate stage, resulting in N-(2-(ethylamino)-5-ethoxyphenyl)formamide.
-
N-De-ethylated Product: Under certain conditions, the ethyl group on the nitrogen atom can be lost, leading to the formation of 6-ethoxybenzimidazole.
-
O-De-ethylated Product: Cleavage of the ethyl group from the ethoxy substituent can result in the formation of 1-ethyl-1H-benzimidazol-6-ol.
-
Products of Over-alkylation: If an alkylating agent is used to introduce the N-ethyl group in a preceding or concurrent step, over-alkylation can lead to the formation of quaternary ammonium salts.
-
Polymeric Byproducts: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of polymeric materials.
Q2: How can I monitor the progress of my reaction to minimize side product formation?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of reactants and the formation of the product and any side products. The reaction is considered complete when the starting material spot is no longer visible.
Q3: My final product is a dark-colored oil or solid. What causes this and how can I fix it?
A3: Dark coloration in the final product often indicates the presence of oxidized impurities or polymeric byproducts. These can form due to exposure to air, high temperatures, or acidic conditions during the reaction or work-up.
Troubleshooting:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration.
-
Column Chromatography: Purification by column chromatography on silica gel can effectively separate the desired product from colored impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reactants. |
| Decomposition of starting materials or product. | Lower the reaction temperature. Use milder reaction conditions if possible. | |
| Presence of Multiple Spots on TLC | Formation of side products. | Refer to the FAQ on common side products and the purification protocols below. |
| Incomplete cyclization. | Ensure sufficient reaction time and appropriate temperature for the cyclization step. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase. | Adjust the pH of the aqueous layer to neutral or slightly basic before extraction with an organic solvent. Perform multiple extractions. |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for removing a wide range of impurities, including unreacted starting materials, partially cyclized intermediates, and colored byproducts.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).
-
Loading: Carefully load the prepared slurry containing the crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid products from small amounts of impurities.
-
Solvent Selection: Choose a solvent or a solvent mixture in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for benzimidazoles include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
The following table summarizes hypothetical data on the effectiveness of different purification methods for this compound.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Column Chromatography | 75 | >98 | 80 |
| Recrystallization | 85 | >99 | 90 |
| Activated Carbon + Recrystallization | 80 (colored) | >99 (colorless) | 85 |
Visualizations
Reaction Pathway and Side Product Formation
Technical Support Center: Improving the Solubility of 6-Ethoxy-1-ethylbenzimidazole for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 6-Ethoxy-1-ethylbenzimidazole for use in biological assays.
Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What should I do?
A1: This is a common issue when an organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous medium. The first step is to check the final concentration of DMSO in your assay, as it can cause precipitation at concentrations as low as 0.1-1%.[1] If the concentration is high, consider making a more concentrated stock of your compound to decrease the volume added. If precipitation persists, you may need to explore other solubilization methods.[1]
Q2: I'm using the highest tolerable DMSO concentration for my cells, but this compound is still not soluble enough. What are my alternatives?
A2: When the primary solvent isn't sufficient, a systematic approach to improving solubility is recommended.[1] You can explore the use of co-solvents, surfactants, or cyclodextrins. It is crucial to first determine the maximum concentration of any new excipient that your specific bioassay can tolerate to prevent off-target effects.[1]
Q3: I've tried a co-solvent, but the solubility is still not ideal. Should I try a different method?
A3: Not necessarily. A combination of approaches can be more effective.[1] For instance, a formulation with a co-solvent and a surfactant may work better than either one alone.[1] However, with each new component, it's vital to re-assess the potential for vehicle-induced artifacts in your bioassay by running the appropriate vehicle controls.[1]
Q4: How can I be sure that the solubilizing agent itself is not interfering with my biological assay results?
A4: This is a critical point. Every new excipient or combination thereof must be tested in a vehicle control experiment. This involves running the assay with the vehicle (the solubilizing agents in the assay medium without the this compound) to ensure it does not produce a biological response on its own.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of benzimidazole derivatives like this compound?
Q2: What are the recommended initial solvents for preparing a stock solution of this compound?
A2: For initial stock solution preparation, organic solvents like DMSO, ethanol, or methanol are commonly used for poorly soluble compounds.[1][3] It is essential to keep the final concentration of these organic solvents low in the assay to avoid toxicity or other artifacts.[1]
Q3: What are co-solvents and how can they help improve the solubility of my compound?
A3: Co-solvents are organic solvents used in combination with water to increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[1] Common examples suitable for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]
Q4: Can surfactants be used to solubilize this compound for cell-based assays?
A4: Yes, surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][4] Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Solutol HS 15 are often preferred for biological assays due to their lower toxicity.[1] It is important to use them at concentrations that do not cause cell lysis.[1]
Q5: What is cyclodextrin complexation and is it a suitable method?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1] They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in water.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[1]
Quantitative Data Summary
The following table provides a hypothetical summary of the solubility of this compound in various solvents and formulations. These values are illustrative and should be experimentally verified.
| Solvent/Formulation | Estimated Solubility (mg/mL) | Notes |
| Water (pH 7.4) | < 0.01 | Expected to be very poorly soluble based on the benzimidazole scaffold.[2] |
| Dimethyl Sulfoxide (DMSO) | > 50 | A common organic solvent for creating high-concentration stock solutions.[1] |
| Ethanol (95%) | ~10-20 | A potential co-solvent.[1] |
| 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | ~1-5 | Cyclodextrin complexation can significantly enhance aqueous solubility.[1][2] |
| 1% (v/v) Polysorbate 80 (Tween 80) in Water | ~0.5-2 | Surfactant-based formulation can improve solubility through micellar encapsulation.[1][4] |
| 20% PEG 400 in Water | ~0.1-1 | Polyethylene glycol can act as a co-solvent to increase solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 1.902 mg of this compound (Molecular Weight: 190.2 g/mol ).[5]
-
Add 1 mL of high-purity DMSO.
-
Vortex the mixture for 1-2 minutes until the compound is completely dissolved.
-
Store the stock solution at -20°C. When preparing working solutions, ensure the final DMSO concentration in the assay medium is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).
-
Weigh out 1 mg of this compound and add it to 1 mL of the 10% HP-β-CD solution.
-
Stir the mixture at room temperature for several hours or overnight until the compound is fully dissolved. Gentle heating may be applied if the compound is stable at elevated temperatures.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
Protocol 3: Formulation with Polysorbate 80 (Tween 80)
-
Prepare a 1% (v/v) solution of Polysorbate 80 in the desired aqueous buffer.
-
Add the solid this compound powder directly to the Polysorbate 80 solution to achieve the desired concentration.
-
Vortex and sonicate the mixture until the compound is fully dispersed. This may result in a clear solution or a stable nano-emulsion.
-
As with all formulations, perform a vehicle control to assess the effect of Polysorbate 80 on your assay.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Linker Length for 6-Ethoxy-1-ethylbenzimidazole-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for 6-Ethoxy-1-ethylbenzimidazole-based PROTACs for effective targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound-based PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of three parts: a ligand for the target protein of interest (POI), in this case, based on the this compound scaffold, a ligand to recruit an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a linker connecting them.[1][2][3] The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy. Its primary role is to position the POI and the E3 ligase in a spatially optimal orientation to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5]
Q2: How does linker length specifically impact the efficacy of these PROTACs?
Linker length is a critical factor that must be empirically optimized for each specific POI and E3 ligase pair.[1][6][7][8]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[7][8]
-
Too Long: A linker that is too long or overly flexible can lead to an unstable ternary complex and inefficient ubiquitination due to excessive motion or unproductive binding modes.[7][8]
-
Optimal Length: An optimal linker length facilitates a stable ternary complex conformation, allowing for efficient ubiquitination of accessible lysine residues on the POI's surface.[8][]
Q3: What are the most common types of linkers used in PROTAC design that can be applied to my scaffold?
The most prevalent linker motifs are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains.[4][8][] These are popular due to their synthetic accessibility and the ease with which their length can be systematically modified.[4]
-
PEG Linkers: Increase hydrophilicity and aqueous solubility.[8]
-
Alkyl Linkers: Are more hydrophobic and synthetically straightforward.[8]
-
Rigid Linkers: Increasingly, more rigid linkers incorporating structures like piperazine, piperidine, or alkynes are used to improve conformational rigidity and pre-organize the PROTAC into an active conformation.[2][4][]
Q4: What is the "hook effect" and how does linker design influence it?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[10] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and potentially mitigating the hook effect.[7]
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with this compound-based PROTACs.
| Problem / Observation | Potential Linker-Related Cause | Suggested Troubleshooting Steps & Rationale |
| No or weak degradation of the target protein, despite good binary binding. | 1. Incorrect Linker Length: The linker is too short (steric clash) or too long (unstable complex).[7][8] 2. Unfavorable Ternary Complex Conformation: The linker orients the target so that no surface lysines are available for ubiquitination.[7] 3. Incorrect Linker Attachment Point: The exit vector from the this compound warhead or the E3 ligand is suboptimal.[1][4] | Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) and types (e.g., alkyl vs. PEG).[][11] This allows for empirical determination of the optimal length. Re-evaluate Attachment Points: Synthesize isomers with different linker attachment points on the warhead or E3 ligand to find a more favorable exit vector.[4] |
| High Dmax (maximum degradation) but low potency (high DC50). | Poor Physicochemical Properties: The linker may contribute to poor cell permeability or high efflux, requiring higher concentrations to achieve an effective intracellular concentration.[4][12] | Modify Linker Composition: Balance hydrophobicity and hydrophilicity. For a hydrophobic alkyl linker, introduce PEG units to improve solubility.[4] Assess Permeability: Use in vitro assays like PAMPA to assess cell permeability and guide linker modifications.[11] |
| A significant "hook effect" is observed at higher concentrations. | Low Ternary Complex Cooperativity: The PROTAC readily forms binary complexes, which are favored at high concentrations, outcompeting the formation of the productive ternary complex.[10] | Enhance Linker Rigidity: Introduce rigid motifs (e.g., piperazine, alkynes) into the linker.[7] A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and increasing stability.[7] |
| Inconsistent results between experimental batches. | Metabolic Instability of the Linker: The linker may contain metabolically labile motifs (e.g., esters) that are cleaved by cellular enzymes. | Assess Metabolic Stability: Analyze the PROTAC's stability in liver microsomes or cell lysates. Replace Labile Groups: If instability is detected, replace weak motifs with more robust ones, such as amides or ethers.[4] |
Data Presentation: Linker Length vs. Degradation Efficacy
The following table summarizes hypothetical, yet representative, quantitative data for a series of this compound-based PROTACs targeting a hypothetical protein (POI-X) and recruiting the Cereblon (CRBN) E3 ligase. This illustrates the critical impact of linker length and type on degradation potency (DC50) and efficacy (Dmax).
| PROTAC ID | Warhead | E3 Ligase Ligand | Linker Type | Linker Length (Atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | This compound | Pomalidomide | PEG | 8 (PEG2) | >1000 | <10 |
| PROTAC-A2 | This compound | Pomalidomide | PEG | 11 (PEG3) | 150 | 85 |
| PROTAC-A3 | This compound | Pomalidomide | PEG | 14 (PEG4) | 25 | 95 |
| PROTAC-A4 | This compound | Pomalidomide | PEG | 17 (PEG5) | 90 | 88 |
| PROTAC-B1 | This compound | Pomalidomide | Alkyl | 10 | 250 | 75 |
| PROTAC-B2 | This compound | Pomalidomide | Alkyl | 12 | 85 | 92 |
| PROTAC-B3 | This compound | Pomalidomide | Alkyl-Piperazine | 15 | 40 | 96 |
Note: Data is illustrative. Optimal linker length must be determined empirically for each specific PROTAC system.[8]
Visualizations
Signaling Pathway & Experimental Workflow Diagrams
Caption: General mechanism of action for a PROTAC, inducing ubiquitination and degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: A logical troubleshooting workflow for a non-functional PROTAC.
Key Experimental Protocols
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol is a standard method for quantifying target protein degradation.[5][13]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, HeLa) in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound-based PROTACs. A wide concentration range is recommended for the initial screen (e.g., 1 nM to 10 µM).
-
Treat cells with the PROTACs for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (e.g., DMSO).[13]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[7]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[13]
-
Load samples onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][13]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a validated primary antibody specific for your target protein overnight at 4°C.
-
Concurrently, probe a separate membrane or re-probe the same membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control. Percentage Degradation = 100 - (% Remaining Protein).
-
Plot the percentage degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[14]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can qualitatively confirm that the PROTAC is able to bridge the interaction between the target protein and the E3 ligase.[11]
1. Cell Treatment and Lysis:
-
Treat cells with an optimal concentration of the PROTAC or DMSO control for a short duration (e.g., 2-4 hours). To prevent degradation of the complex, co-treat with a proteasome inhibitor (e.g., 10 µM MG132).[11]
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Incubate the cleared cell lysates with a primary antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted samples by Western Blot.
-
Probe the membrane with antibodies against both the target protein and the E3 ligase. An increased amount of the target protein in the E3 ligase pulldown (or vice-versa) in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting failed protein degradation with 6-Ethoxy-1-ethylbenzimidazole
Welcome to the technical support center for 6-Ethoxy-1-ethylbenzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their protein degradation experiments involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in protein degradation?
A1: this compound is under investigation as a potential modulator of protein degradation pathways. Its benzimidazole core is a versatile scaffold found in many biologically active compounds.[1][2][3] The primary hypothesis is that it may function as a ligand for a target protein of interest (POI) or as a component of a larger chimeric molecule, such as a Proteolysis Targeting Chimera (PROTAC), which recruits an E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6][7]
Q2: What are the critical initial controls for a protein degradation experiment with this compound?
A2: To ensure the validity of your results, it is crucial to include several key controls in your experimental design.[8] These controls help to verify that the observed protein degradation is a direct result of the compound's activity and not due to off-target effects or experimental artifacts. A summary of essential controls is provided in the table below.
Q3: I am not observing any degradation of my target protein. What are the potential causes?
A3: A lack of protein degradation is a common issue with several potential root causes.[8] A systematic approach to troubleshooting is recommended. Key areas to investigate include the compound's stability and solubility, cell permeability, target engagement, and the functionality of the cellular degradation machinery. The troubleshooting guide below provides a more detailed workflow for addressing this issue.
Q4: How can I confirm that the observed protein degradation is proteasome-dependent?
A4: To confirm that the degradation of your target protein is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132.[8] If the degradation is proteasome-dependent, the addition of the inhibitor should "rescue" the protein from degradation, meaning its levels will be restored compared to treatment with this compound alone.[8]
Troubleshooting Guides
Issue 1: No Degradation of the Target Protein Observed
If you are not observing any degradation of your target protein, please follow the troubleshooting workflow below.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 7. Chemical Approaches to Controlling Intracellular Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Permeability of 6-Ethoxy-1-ethylbenzimidazole PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of PROTACs containing a 6-Ethoxy-1-ethylbenzimidazole moiety.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good cell permeability with this compound PROTACs?
PROTACs, due to their high molecular weight and large polar surface area, often exhibit poor cell permeability.[1] For PROTACs incorporating a this compound scaffold, specific challenges include:
-
High Molecular Weight: Like most PROTACs, these molecules are significantly larger than traditional small-molecule drugs that adhere to Lipinski's Rule of Five, making passive diffusion across the cell membrane challenging.[2]
-
Polar Surface Area (PSA): The benzimidazole core contains nitrogen atoms that act as hydrogen bond acceptors, contributing to the overall polar surface area. A high PSA is generally associated with poor membrane permeability.[3]
-
Conformational Rigidity vs. Flexibility: The linker connecting the benzimidazole moiety to the E3 ligase ligand plays a crucial role. A linker that is too rigid may not allow the PROTAC to adopt a favorable conformation for membrane crossing, while a linker that is too flexible can lead to a high energetic penalty for transitioning from an aqueous to a lipid environment.[1]
Q2: How does the this compound moiety itself influence the permeability of the PROTAC?
The this compound component contributes to the overall physicochemical properties of the PROTAC in several ways:
-
Lipophilicity: The ethoxy and ethyl groups at the 6- and 1-positions, respectively, increase the lipophilicity of the benzimidazole core. This can be beneficial for membrane partitioning, but an excessively high overall lipophilicity of the PROTAC can lead to poor aqueous solubility and increased membrane retention, which in turn can decrease permeability.[4]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the benzimidazole ring are hydrogen bond acceptors, which can increase the polar surface area and potentially hinder membrane crossing.
-
Molecular Shape and Rigidity: The planar nature of the benzimidazole ring system contributes to the overall shape and rigidity of the PROTAC, which can influence its ability to adopt a "chameleon-like" conformation to shield its polar groups when crossing the cell membrane.[5]
Q3: What are the most effective strategies to improve the cell permeability of my this compound PROTAC?
Several strategies can be employed to enhance the cell permeability of these specific PROTACs:
-
Linker Optimization: The linker is a key modifiable component.[6]
-
Composition: Replacing polar ether or polyethylene glycol (PEG) linkers with more rigid and less polar aliphatic or aromatic linkers can improve permeability.[6]
-
Length: Shorter linkers are often preferred to minimize the increase in molecular weight and polar surface area.[4]
-
Rigidity: Introducing some rigidity into the linker, for instance, with cyclic structures like piperidine or piperazine, can help pre-organize the PROTAC into a more permeable conformation.[3]
-
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and lower the polar surface area, which has been shown to improve membrane permeability.[4]
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "folded" conformation. This "chameleonic" behavior shields the polar functional groups from the lipid bilayer of the cell membrane, facilitating passive diffusion.[1][6]
-
Prodrug Approach: A polar functional group on the PROTAC can be temporarily masked with a lipophilic group that is later cleaved inside the cell. For instance, a carboxylic acid can be converted to an ethyl ester to enhance cell permeability.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low target protein degradation in cellular assays despite good biochemical activity. | Poor cell permeability of the PROTAC. | 1. Assess Permeability: Use in vitro permeability assays like PAMPA or Caco-2 to quantify the cell permeability of your PROTAC. 2. Linker Modification: Synthesize analogs with different linkers (e.g., shorter, more rigid, or less polar linkers). 3. Reduce Polarity: Consider amide-to-ester substitutions in the linker or other strategic positions. 4. Prodrug Strategy: If a polar group is essential for activity, explore a prodrug approach to mask it during cell entry.[3] |
| High variability in permeability assay results. | 1. Poor aqueous solubility: The PROTAC may be precipitating in the assay buffer. 2. Inconsistent cell monolayer (Caco-2 assay): The integrity of the cell layer may be compromised. | 1. Improve Solubility: Use co-solvents or formulation strategies to improve the solubility of your PROTAC in the assay buffer. 2. Ensure Monolayer Integrity: For Caco-2 assays, consistently check the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[9] |
| Good permeability in PAMPA but poor cellular activity. | 1. Active Efflux: The PROTAC may be a substrate for efflux transporters (e.g., P-glycoprotein) in cells, which are not present in the PAMPA model. 2. Intracellular Instability: The PROTAC may be rapidly metabolized inside the cell. | 1. Conduct Caco-2 Bidirectional Assay: This assay can identify if your compound is subject to active efflux. 2. Assess Metabolic Stability: Evaluate the stability of your PROTAC in cell lysates or microsomes. |
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Permeability (Illustrative Data)
| PROTAC ID | Linker Composition | Linker Length (atoms) | ALogP | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC-A | PEG | 12 | 3.5 | 0.8 |
| PROTAC-B | Alkyl Chain | 12 | 4.8 | 2.5 |
| PROTAC-C | Phenyl Ring | 8 | 4.2 | 3.1 |
| PROTAC-D | Piperazine | 6 | 3.9 | 4.5 |
Note: This table presents hypothetical data to illustrate the general trends observed when modifying PROTAC linkers. Actual results will vary depending on the specific warhead and E3 ligase ligand.
Table 2: Effect of Amide-to-Ester Substitution on PROTAC Permeability (Illustrative Data)
| PROTAC ID | Linker Moiety | H-Bond Donors | TPSA (Ų) | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC-E | Amide | 1 | 135 | 1.2 |
| PROTAC-F | Ester | 0 | 110 | 5.8 |
Note: This table illustrates the typical improvement in permeability when an amide bond is replaced by an ester, primarily due to the reduction in hydrogen bond donors and polar surface area.[4]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Donor Plate Preparation: Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM. Add the PROTAC solution to the wells of a 96-well donor plate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with the same buffer, which may also contain a scavenger agent to prevent back-diffusion.
-
PAMPA Sandwich Assembly: The filter of the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane. The donor plate is then placed on top of the acceptor plate to create the "sandwich."
-
Incubation: The PAMPA sandwich is incubated at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are determined using a sensitive analytical method, typically LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation:
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability of a PROTAC across a monolayer of human intestinal Caco-2 cells, which can also indicate the potential for active transport and efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values above 250 Ω·cm² are generally considered acceptable.[9]
-
Permeability Assay (Apical to Basolateral, A-B):
-
The cell monolayers are washed with pre-warmed transport buffer.
-
The PROTAC solution (typically 10 µM in transport buffer) is added to the apical (A) side, and fresh transport buffer is added to the basolateral (B) side.[9]
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Samples are collected from both the apical and basolateral compartments at the end of the incubation.
-
-
Permeability Assay (Basolateral to Apical, B-A):
-
The same procedure is followed, but the PROTAC solution is added to the basolateral side, and samples are collected from the apical side to assess efflux.
-
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Apparent Permeability Calculation (Papp): The apparent permeability coefficient is calculated using the equation:
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the donor compartment.
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Key factors influencing PROTAC cell permeability.
Caption: Workflow for assessing and optimizing PROTAC permeability.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topological polar surface area: a useful descriptor in 2D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polar surface area - Wikipedia [en.wikipedia.org]
- 4. Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Novel Benzimidazole Derivatives
FAQs: Understanding and Identifying Off-Target Effects
This section addresses frequently asked questions about the off-target effects of novel chemical entities.
Q1: What are off-target effects and why are they a concern for researchers?
A1: Off-target effects are interactions of a small molecule with proteins or other biomolecules that are not its intended primary target.[3][4] These unintended interactions are a significant concern because they can lead to:
-
Misinterpretation of experimental data: An observed biological effect might be attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.
-
Toxicity: Interactions with unintended targets can cause cellular toxicity or adverse effects in preclinical and clinical studies.[4]
-
Reduced Efficacy: Off-target binding can sometimes antagonize the desired therapeutic effect.
-
Drug Resistance: Activation of alternative signaling pathways through off-target effects can contribute to acquired drug resistance.[5]
Q2: What are some common off-target effects associated with compounds containing a benzimidazole scaffold?
A2: The benzimidazole scaffold is a versatile structure found in many biologically active compounds.[1] Depending on the specific substitutions, benzimidazole derivatives have been reported to interact with a range of targets, leading to potential off-target activities. These can include:
-
Kinase Inhibition: Many benzimidazole derivatives are designed as kinase inhibitors, but they can often inhibit multiple kinases beyond the primary target due to the conserved nature of the ATP-binding site.[3][6][7]
-
Microtubule Disruption: Some benzimidazoles, like fenbendazole and mebendazole, are known to interfere with microtubule polymerization.[8]
-
DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole compounds can bind to DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[1][9]
-
GPCR and Ion Channel Modulation: Depending on their structure, these compounds can also interact with G-protein coupled receptors or ion channels.
Q3: How can I proactively assess the selectivity of my novel compound?
A3: Proactive selectivity profiling is crucial to understanding the full biological activity of a new compound. Key approaches include:
-
Computational Screening: In silico methods can predict potential off-target interactions based on the compound's structure by screening it against large databases of protein targets.[4][10]
-
Kinase Panel Screening: This is a common experimental approach where the compound is tested against a large panel of purified kinases to determine its selectivity profile.[11][12][13] This is particularly important for compounds designed to be kinase inhibitors.
-
Broad Target Binding Assays: Services are available that screen compounds against a wide range of targets, including GPCRs, ion channels, and nuclear receptors.
-
Proteome-wide Analysis: Techniques like chemical proteomics can identify the binding partners of a compound in a complex biological sample, providing a comprehensive view of its interactions.[14]
Q4: What is the difference between biochemical and cell-based assays for off-target screening?
A4: Both assay formats provide valuable, complementary information:
-
Biochemical Assays: These assays use purified proteins (e.g., kinases) and measure the direct interaction of the compound with the target.[11][15] They are ideal for determining potency (e.g., IC50 or Kd) and selectivity in a controlled environment. Radiometric and fluorescence-based assays are common formats.[11][16]
-
Cell-Based Assays: These assays measure the effect of the compound on a specific target or pathway within a living cell.[17] They provide insights into cell permeability, target engagement in a physiological context, and potential downstream effects. However, the observed effect could be a result of interactions with multiple targets.
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
This guide provides a question-and-answer format to help troubleshoot specific issues that may arise during experimentation.
Q1: My compound shows higher toxicity in a cell-based assay than I would expect from inhibiting its primary target. What could be the cause?
A1: This is a common issue that often points to off-target effects. Consider the following possibilities and troubleshooting steps:
-
Check for non-specific toxicity: At high concentrations, compounds can cause toxicity through mechanisms unrelated to specific protein binding, such as membrane disruption or aggregation. Ensure you are working within a reasonable concentration range and have tested the compound's solubility in your assay medium.[18]
-
Perform a broad off-target screen: The observed toxicity could be due to the inhibition of one or more essential housekeeping proteins (e.g., kinases involved in cell cycle progression). A broad kinase or safety pharmacology panel can help identify these liabilities.
-
Investigate apoptotic pathways: Use assays like Annexin V staining or caspase activation to determine if the toxicity is due to programmed cell death, which could be triggered by off-target signaling.[9]
Q2: I'm observing a paradoxical activation of a signaling pathway that I expected my compound to inhibit. Why might this be happening?
A2: Paradoxical pathway activation is a known phenomenon with some inhibitors, particularly in the context of kinase signaling cascades.[6]
-
Feedback Loop Disruption: Inhibition of a target can sometimes disrupt a negative feedback loop, leading to the hyperactivation of an upstream component in the pathway.[19] For example, inhibiting mTORC1 can lead to the activation of PI3K/Akt signaling.[19]
-
Scaffolding Effects: Some kinase inhibitors can promote the dimerization of kinase monomers (e.g., RAF inhibitors), leading to the activation of downstream signaling in certain cellular contexts.[6]
-
Off-Target Activation: The compound may be inhibiting a phosphatase that normally deactivates the pathway or activating an upstream kinase.
Q3: There is high variability between replicates in my cell viability assay. Could this be related to off-target effects?
A3: While high variability can have many causes, off-target effects can contribute. However, it's essential to first rule out common technical issues:[18][20]
-
Review your experimental technique: Ensure consistent cell seeding, proper pipetting, and avoidance of edge effects on the microplate.[18]
-
Check compound solubility and stability: Precipitation of the compound in the assay well will lead to inconsistent concentrations and high variability.[18]
-
Confirm cell health: Use a positive control known to induce cell death and a negative (vehicle) control to ensure the assay is performing as expected. If these technical aspects are well-controlled, consider that a compound with multiple off-target effects might induce different cellular responses depending on minor variations in cell state or density, leading to increased variability.
Q4: My compound has good in vitro potency and selectivity but shows a poor or unexpected phenotype in an animal model. What should I investigate?
A4: The transition from in vitro to in vivo is complex. Several factors could be at play:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or be unable to reach the target tissue at a sufficient concentration. Pharmacokinetic studies are essential to address this.
-
In Vivo Off-Target Effects: The compound may interact with targets present in the whole organism that were not assessed in your in vitro screens, leading to toxicity or an unexpected phenotype.
-
Activation of Compensatory Pathways: The organism may adapt to the inhibition of the primary target by upregulating compensatory signaling pathways, which can mask the expected phenotype.[14]
Experimental Protocols
Detailed methodologies for key experiments to characterize off-target effects.
Protocol 1: Kinase Profiling using a Radiometric Assay
This protocol describes a standard method for assessing the selectivity of a compound against a panel of protein kinases. The radiometric assay is considered a gold standard as it directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[11][16]
-
Objective: To determine the inhibitory activity (IC50) of a test compound against a panel of kinases.
-
Materials:
-
Test compound dissolved in DMSO.
-
Purified, active kinase enzymes.
-
Specific peptide or protein substrates for each kinase.
-
Assay buffer (containing MgCl2, MnCl2, Brij-35, and DTT).
-
[γ-³³P]ATP.
-
Kinase reaction termination buffer (e.g., phosphoric acid).
-
Phosphocellulose filter plates.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a microplate, add the test compound dilutions, purified kinase, and the specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a termination buffer.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will flow through.
-
Wash the filter plate multiple times to remove any remaining unbound [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol allows for the quantitative measurement of compound binding to a specific target protein within living cells.
-
Objective: To confirm that the test compound engages its intended target in a cellular environment and to determine the cellular potency.
-
Materials:
-
Cells engineered to express the target protein fused to a NanoLuc® luciferase.
-
NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein.
-
Nano-Glo® substrate.
-
Test compound dissolved in DMSO.
-
-
Methodology:
-
Seed the engineered cells in a white, opaque 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C to allow the compound to reach equilibrium.
-
Add the NanoBRET™ tracer to the wells.
-
Add the Nano-Glo® substrate to generate the luciferase signal.
-
Immediately measure the luminescence at two wavelengths (one for the donor NanoLuc® and one for the acceptor tracer) using a plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
In the presence of a competing test compound, the BRET ratio will decrease as the tracer is displaced. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
-
Data Presentation: Summarizing Off-Target Screening Data
Clear presentation of quantitative data is essential for interpreting the selectivity of a compound.
Table 1: Example Kinase Selectivity Profile for a Novel Benzimidazole Compound (NBC-1)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| Primary Target Kinase (PTK) | 98% | 15 | Tyrosine Kinase |
| Off-Target Kinase A (OTKA) | 85% | 120 | Tyrosine Kinase |
| Off-Target Kinase B (OTKB) | 62% | 850 | Ser/Thr Kinase |
| Off-Target Kinase C (OTKC) | 15% | >10,000 | Ser/Thr Kinase |
| Off-Target Kinase D (OTKD) | 5% | >10,000 | Tyrosine Kinase |
This table provides a clear summary of the compound's potency against its primary target and several off-targets, allowing for a quick assessment of its selectivity.
Table 2: Troubleshooting Common Issues in Small Molecule Screening Assays[18][20]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent pipetting, uneven cell distribution, edge effects, compound precipitation. | Use calibrated pipettes, ensure homogenous cell suspension, avoid using outer wells or fill with buffer, visually inspect for precipitation. |
| No Signal or Low Signal | Incorrect instrument settings, degraded reagents, non-viable cells. | Verify excitation/emission wavelengths and filters, prepare fresh reagents, perform a cell viability assay (e.g., Trypan Blue). |
| Signal Saturation in Positive Control | Instrument gain setting is too high, concentration of positive control is excessive. | Reduce the gain setting on the plate reader, perform a titration of the positive control to find an optimal concentration. |
Signaling Pathways and Workflows
Visual diagrams to illustrate experimental logic and biological pathways.
Caption: General workflow for investigating and addressing off-target effects.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intracellular Cardiac Signaling Pathways Altered by Cancer Therapies - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
Stability issues of 6-Ethoxy-1-ethylbenzimidazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Ethoxy-1-ethylbenzimidazole in solution. The information is designed to help users anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. Long-term storage in a cool, dry place is recommended to maintain its integrity.
Q2: What solvents are suitable for dissolving this compound?
A2: While specific solubility data for this compound is not extensively published, based on the general solubility of benzimidazole derivatives, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and alcohols. Preliminary solubility tests in a small amount of the desired solvent are recommended.
Q3: Is this compound sensitive to light?
A3: Yes, benzimidazole derivatives have shown susceptibility to photodegradation when in solution.[1][2] It is crucial to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil.
Q4: What is the expected stability of this compound in acidic and basic solutions?
A4: Benzimidazole-containing compounds can be susceptible to hydrolysis under both acidic and basic conditions. The ester-like ethoxy group could potentially be cleaved under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to maintain the pH of the solution near neutral if possible and to evaluate the stability of the compound in your specific buffer system.
Q5: Can I expect degradation of this compound at elevated temperatures?
A5: While benzimidazole derivatives are generally thermally stable in their solid form, prolonged exposure to high temperatures in solution can accelerate degradation.[1][3] It is recommended to avoid unnecessary heating of solutions containing this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity or concentration over time. | Degradation of the compound. This could be due to exposure to light, non-neutral pH, elevated temperature, or oxidative conditions. | 1. Protect from light: Store and handle solutions in amber vials or light-protected containers.2. Control pH: Ensure the pH of your solvent or buffer is as close to neutral as possible. If the experiment requires acidic or basic conditions, prepare fresh solutions and use them promptly.3. Avoid heat: Store stock solutions at recommended temperatures (room temperature for solids, consider refrigerated or frozen for solutions after assessing stability) and avoid heating experimental solutions unless necessary.4. Use fresh solutions: For critical experiments, it is best to prepare solutions of this compound fresh from the solid material. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. These can arise from hydrolysis, oxidation, or photolysis. | 1. Perform forced degradation studies: To identify potential degradation products, subject a sample of the compound to stress conditions (acid, base, peroxide, heat, light). This will help in developing a stability-indicating analytical method.2. Optimize chromatography: Adjust the HPLC method (e.g., gradient, mobile phase composition) to ensure separation of the parent compound from any potential degradants.[4][5][6] |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition. The compound may have limited solubility in the chosen solvent system, or the solubility may decrease with temperature changes or evaporation of a co-solvent. | 1. Verify solubility: Determine the solubility of this compound in your specific solvent system before preparing stock solutions.2. Maintain constant conditions: Ensure the temperature and solvent composition of your solutions are kept constant to avoid precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as HPLC, to observe the extent of degradation and the formation of any new peaks.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions over 1 minute; equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm and 280 nm based on related structures).[4] |
| Injection Volume | 10 µL |
Visualizations
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 6. ptfarm.pl [ptfarm.pl]
Validation & Comparative
Validating Target Engagement of Benzimidazole-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic development by enabling the targeted degradation of proteins. This guide provides a comparative analysis of key methodologies for validating the target engagement of a representative benzimidazole-based PROTAC, "BIMP-BRD4," which targets the epigenetic reader protein BRD4 for degradation by recruiting the GID4 E3 ligase.[1][2]
This guide will objectively compare the performance of Western Blot, NanoBRET, and Cellular Thermal Shift Assay (CETSA) in validating the intracellular engagement and subsequent degradation of BRD4. We will provide supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their studies.
The PROTAC: A Benzimidazole-Based BRD4 Degrader (BIMP-BRD4)
Our representative PROTAC, BIMP-BRD4, is a heterobifunctional molecule. It consists of a benzimidazole-based warhead that binds to the bromodomain of BRD4, a linker, and a ligand that recruits the GID4 E3 ubiquitin ligase.[1][2] The primary function of BIMP-BRD4 is to induce the formation of a ternary complex between BRD4 and GID4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Quantitative Data Presentation: Comparing Target Engagement Methodologies
The efficacy of BIMP-BRD4 is assessed through its ability to engage BRD4 and induce its degradation. Below is a summary of quantitative data obtained from three key validation assays.
Table 1: Western Blot Analysis of BIMP-BRD4 Mediated BRD4 Degradation
| Concentration (nM) | % BRD4 Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 52% |
| 50 | 28% |
| 100 | 15% |
| 500 | 12% |
| 1000 | 14% (Hook Effect) |
| Calculated DC50 | ~12 nM |
| Calculated Dmax | ~88% |
Note: Data is representative.
Table 2: NanoBRET™ Target Engagement Assay for BIMP-BRD4
| Concentration (nM) | NanoBRET™ Ratio (mBU) | % Inhibition |
| 0 (Vehicle) | 250 | 0% |
| 1 | 220 | 12% |
| 10 | 140 | 44% |
| 100 | 75 | 70% |
| 1000 | 50 | 80% |
| 10000 | 45 | 82% |
| Calculated IC50 | ~18 nM |
Note: Data is representative. mBU = milliBRET units.
Table 3: Cellular Thermal Shift Assay (CETSA) for BIMP-BRD4
| Temperature (°C) | % Soluble BRD4 (Vehicle) | % Soluble BRD4 (1 µM BIMP-BRD4) |
| 42 | 100% | 100% |
| 45 | 95% | 98% |
| 48 | 80% | 92% |
| 51 | 55% | 85% |
| 54 | 30% | 65% |
| 57 | 15% | 40% |
| 60 | 5% | 20% |
| Calculated Tm (Vehicle) | ~50.5°C | |
| Calculated Tm (BIMP-BRD4) | ~55.0°C | |
| Calculated ΔTm | +4.5°C |
Note: Data is representative.
Visualizing the Mechanisms and Workflows
Clear diagrams of the biological processes and experimental procedures are essential for understanding and replicating these validation studies.
Caption: Catalytic cycle of BIMP-BRD4-mediated BRD4 degradation.
Caption: Downstream signaling effects of BRD4 degradation.[3]
Caption: Workflow for comparing target engagement validation methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Quantifying Protein Degradation
Western blotting is a foundational technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[4][5]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of BIMP-BRD4 concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Plot the percentage of remaining BRD4 protein against the PROTAC concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a compound to a target protein.[7][8]
Protocol:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a vector expressing BRD4 fused to NanoLuc® luciferase.
-
After 24 hours, harvest and resuspend the cells.
-
-
Assay Setup:
-
In a white 96-well plate, add the transfected cells, the NanoBRET™ tracer (a fluorescent ligand for BRD4), and BIMP-BRD4 at various concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
A decrease in the BRET ratio with increasing BIMP-BRD4 concentration indicates displacement of the tracer and engagement of the target by the PROTAC.
-
Plot the BRET ratio against the PROTAC concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to demonstrate target engagement in a physiologically relevant environment by measuring changes in protein thermal stability upon ligand binding.[9][10]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of BIMP-BRD4 (e.g., 1 µM) or vehicle control for 1-2 hours.
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 42°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein.
-
Collect the supernatant.
-
-
Protein Analysis:
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble BRD4 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble BRD4 as a function of temperature to generate melting curves.
-
A shift in the melting curve (ΔTm) in the presence of BIMP-BRD4 indicates target engagement.[10]
-
Comparison of Alternatives
| Method | Principle | Key Advantages | Key Limitations |
| Western Blot | Measures the total amount of target protein remaining after treatment. | Directly measures the functional outcome (degradation). Widely accessible and established. | Semi-quantitative. Lower throughput. Does not directly measure target binding. |
| NanoBRET™ | Measures the displacement of a fluorescent tracer from a luciferase-tagged target protein in live cells. | Quantitative measurement of intracellular target engagement. High-throughput compatible. | Requires genetic modification of the target protein. Relies on the availability of a suitable tracer. |
| CETSA | Measures the change in thermal stability of the target protein upon ligand binding. | Label-free. Measures target engagement in a native cellular environment. | Not all ligand binding events cause a significant thermal shift. Can be lower throughput than NanoBRET™.[11] |
Conclusion
Validating the target engagement of benzimidazole-based PROTACs like BIMP-BRD4 requires a multi-faceted approach. Western blotting provides the ultimate proof of degradation, while NanoBRET™ and CETSA offer quantitative insights into the initial binding event within the complex cellular milieu. The choice of assay depends on the specific research question, available resources, and the stage of the drug discovery process. A combination of these orthogonal methods provides the most comprehensive and robust validation of PROTAC efficacy and mechanism of action.
References
- 1. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 6-Ethoxy-1-ethylbenzimidazole with other benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold remains a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative overview of the efficacy of various benzimidazole derivatives, with a predictive analysis of 6-Ethoxy-1-ethylbenzimidazole, a less-studied member of this versatile class. By examining structure-activity relationships from existing experimental data, we can project the potential therapeutic utility of this specific compound and contextualize its standing among more established benzimidazoles such as Albendazole, Mebendazole, and Fenbendazole.
Comparative Efficacy of Benzimidazole Derivatives
Benzimidazoles have been successfully developed as anthelmintic, anticancer, and antiviral agents.[1][2][3] Their mechanism of action often involves the disruption of microtubule polymerization by binding to β-tubulin, a critical component of the cytoskeleton in both eukaryotic parasites and rapidly dividing cancer cells.[4] This interference leads to mitotic arrest and subsequent apoptosis.[4] However, the diverse substitutions on the benzimidazole core can significantly modulate their biological activity, leading to varying potencies and spectra of action.[5]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of several key benzimidazole derivatives against various cancer cell lines and viruses. This data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, provides a quantitative basis for comparing their potency. It is important to note that these values can vary depending on the specific cell line and experimental conditions.[4]
Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50, µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Reference |
| Mebendazole | - | - | - | - | [4] |
| Albendazole | - | - | - | - | [4] |
| Fenbendazole | - | - | - | - | [4] |
| Compound 19 | 5.4 | 4.2 | - | - | [4] |
| Compound 32 | - | 8.34 | 3.87 | 8.34 | [4] |
Note: Specific IC50 values for Mebendazole, Albendazole, and Fenbendazole were not provided in a comparable format in the search results but are generally in the nanomolar to low micromolar range. "Compound 19" and "Compound 32" are other benzimidazole derivatives from a comparative study.[4]
Table 2: Antiviral Activity of Benzimidazole Derivatives (EC50, µM)
| Compound | Respiratory Syncytial Virus (RSV) | Bovine Viral Diarrhoea Virus (BVDV) | Yellow Fever Virus (YFV) | Coxsackie Virus B2 (CVB2) | Reference |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | As low as 0.02 | Moderately Active | Moderately Active | Moderately Active | [3] |
| 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB) | - | - | - | - | |
| 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) | Weakly Active (IC50 = 102) | - | - | - |
Note: The antiviral data is more varied, with different studies focusing on different viral targets and benzimidazole scaffolds.
Experimental Protocols
To facilitate the replication and further investigation of the therapeutic properties of benzimidazole derivatives, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole compounds (including this compound and controls) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anthelmintic Assay (Egg Hatch Assay)
This assay is used to determine the efficacy of compounds against parasitic nematodes.
-
Egg Collection: Collect eggs from a susceptible strain of a target nematode (e.g., Haemonchus contortus).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Incubation: Add a standardized number of eggs to each well of a 96-well plate containing the different compound concentrations.
-
Hatching Assessment: After a specific incubation period (e.g., 48 hours), count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value.
Structure-Activity Relationship and Predictive Analysis of this compound
The substitutions at the N-1 and C-6 positions of the benzimidazole ring are known to significantly influence the compound's biological activity.
-
N-1 Position: The ethyl group at the N-1 position of this compound is a common alkyl substitution. Studies on other benzimidazoles suggest that the nature of the substituent at this position can affect the compound's metabolic stability and binding affinity to its target.
-
C-6 Position: The ethoxy group at the C-6 position is an electron-donating group. The electronic properties of substituents on the benzene ring can modulate the overall electron density of the benzimidazole system, which may impact its interaction with biological targets. For instance, in some series of benzimidazole derivatives, electron-withdrawing groups have been shown to enhance anticancer activity.[5]
Based on these general principles, it can be hypothesized that this compound would likely exhibit biological activity. Its efficacy relative to other benzimidazoles would depend on how the combination of the N-1 ethyl and C-6 ethoxy groups affects its binding to β-tubulin or other potential targets. Direct experimental validation is necessary to confirm this prediction.
Visualizing Benzimidazole's Mechanism of Action
To illustrate the primary mechanism of action of many benzimidazole derivatives, the following diagrams depict their impact on microtubule dynamics and a general experimental workflow for assessing their efficacy.
Caption: Primary mechanism of action for many benzimidazole derivatives.
References
- 1. Anthelmintic Activity and Cytotoxic Effects of Compounds Isolated from the Fruits of Ozoroa insignis Del. (Anacardiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ethoxy-1-ethylbenzimidazole versus known E3 ligase ligands in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation, led by the advancement of Proteolysis Targeting Chimeras (PROTACs), offers a transformative approach to therapeutic intervention. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds the target protein of interest (POI), a linker, and a crucial component: a ligand that recruits an E3 ubiquitin ligase. The choice of this E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.
This guide provides a comparative overview of the most prevalently used E3 ligase ligands in PROTAC development. While this guide focuses on well-established ligands, it is important to note that the landscape of E3 ligase recruitment is continually expanding. In the context of novel ligands, a search for "6-Ethoxy-1-ethylbenzimidazole" as an E3 ligase ligand for PROTACs did not yield any publicly available data at the time of this publication. Therefore, a direct comparison is not feasible. This guide will focus on the performance and characteristics of established E3 ligase ligands to provide a valuable resource for researchers in the field.
Overview of Prominent E3 Ligase Ligands
The vast majority of PROTACs in development recruit one of a handful of E3 ligases for which potent, small-molecule ligands have been developed. The most commonly utilized are Cereblon (CRBN) and von Hippel-Lindau (VHL), with others such as Mouse double minute 2 homolog (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) also being employed.
Cereblon (CRBN) Ligands
Ligands for CRBN are primarily derived from the immunomodulatory imide drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide. These are the most widely used E3 ligase ligands in PROTAC design.
Advantages:
-
Well-established chemistry and readily available synthetic building blocks.
-
Generally possess favorable drug-like properties, including better oral bioavailability compared to more peptidic VHL ligands.
-
Have demonstrated high degradation efficiency for a wide range of target proteins.
Limitations:
-
Can induce the degradation of endogenous CRBN neosubstrates, such as IKZF1 and IKZF3, which can lead to immunomodulatory effects or potential toxicity.
-
The glutarimide moiety is prone to racemization.
von Hippel-Lindau (VHL) Ligands
VHL is the substrate recognition subunit of the CRL2-VHL E3 ligase complex. Small molecule VHL ligands are peptidomimetic and based on the Hypoxia-Inducible Factor-1α (HIF-1α) peptide that VHL naturally recognizes.
Advantages:
-
PROTACs using VHL ligands often exhibit high potency.
-
The peptidic scaffold offers multiple points for chemical modification, allowing for fine-tuning of physicochemical properties and linker attachment.
-
The availability of inactive epimers can be used to create valuable negative controls for experiments.
Limitations:
-
Can have poorer cell permeability and oral bioavailability compared to CRBN ligands due to their more peptidic nature.
-
May be subject to metabolic instability.
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is a key negative regulator of the p53 tumor suppressor. Ligands for MDM2, such as nutlin derivatives, have been incorporated into PROTACs.
Advantages:
-
Recruiting MDM2 can offer a dual mechanism of action: degradation of the target protein and stabilization of p53, which can be therapeutically beneficial in oncology.
-
Provides an alternative for targets that are not effectively degraded via CRBN or VHL-based PROTACs.
Limitations:
-
MDM2-based PROTACs have generally shown lower degradation efficiency compared to those recruiting CRBN and VHL.
-
The larger size and less favorable drug-like properties of MDM2 ligands can present challenges.
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAP proteins are involved in regulating apoptosis. Ligands based on IAP antagonists, such as bestatin, have been used in PROTACs.
Advantages:
-
Can induce a pro-apoptotic effect in addition to target protein degradation, which could be advantageous in cancer therapy.
-
Represents a distinct E3 ligase family (RING E3 ligases) compared to the cullin-RING ligases recruited by CRBN and VHL.
Limitations:
-
Fewer examples in the literature compared to CRBN and VHL-based PROTACs.
-
Potential for on-target toxicity related to the modulation of apoptosis.
Quantitative Performance Data
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical parameter.
| E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding Affinity (Kd/Ki, nM) | Reference |
| Lenalidomide | BRD4 | BL cells | <1 | >90 | 177.8 | |
| Pomalidomide | BRD4 | BL cells | <1 | >90 | 156.6 | |
| Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | >90 | N/A | |
| 6-Fluoro-lenalidomide | IKZF1, IKZF3, CK1α | MM and 5q MDS cell lines | Stronger antiproliferative effects than lenalidomide | N/A | N/A |
| E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Binding Affinity (Kd, nM) | Reference |
| VH032 derivative | BRD4 | HeLa | ~1.8 | >95 | 188 | |
| VH101 derivative | BRD9 | 22Rv1 | 13 | >90 | 54 |
| E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | MDM2 Binding Affinity (IC50, nM) | Reference |
| Nutlin-3a derivative | BRD4 | RS4;11 | 29 | ~75 | 90 | |
| RG7388 derivative | EGFR | H3255 | ~250 | ~50 | 1.8 |
Experimental Protocols
The evaluation of a novel PROTAC is a systematic process involving a series of cellular and biochemical assays to confirm its mechanism of action, potency, and selectivity.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell culture reagents and the appropriate cell line.
-
PROTAC compound (stock in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 2: Ternary Complex Formation Assays
Confirming that the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase) is crucial. Several biophysical and cellular methods can be used.
A. Co-Immunoprecipitation (Co-IP):
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the lysate with an antibody against the target protein or the E3 ligase, coupled to magnetic or agarose beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blot, probing for the presence of all three components of the ternary complex.
B. In-Cell Proximity Assays (e.g., NanoBRET, TR-FRET): These assays rely on energy transfer between a donor and an acceptor molecule tagged to the POI and the E3 ligase, respectively.
-
Genetically fuse a donor (e.g., NanoLuc) to the POI and an acceptor (e.g., HaloTag) to the E3 ligase in a cell line.
-
Treat the cells with the PROTAC.
-
Add the necessary substrates for the donor and acceptor.
-
Measure the energy transfer signal, which will be proportional to the proximity of the POI and the E3 ligase.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated following PROTAC treatment.
Procedure:
-
Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Lyse the cells and perform an immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Elute the immunoprecipitated protein and perform a Western blot.
-
Probe the membrane with an antibody against ubiquitin.
-
An increase in a high-molecular-weight smear or laddering in the PROTAC-treated lanes (especially in the presence of MG132) indicates polyubiquitination of the target protein.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Comparative Cross-Reactivity Analysis of 6-Ethoxy-1-ethylbenzimidazole
This guide provides a comparative analysis of the cross-reactivity profile of 6-Ethoxy-1-ethylbenzimidazole (hypothetically designated as EBZ-1) against a panel of selected kinases. For comparative purposes, its profile is benchmarked against established benzimidazole-containing compounds with known kinase inhibitory activity, Mebendazole and Albendazole. This document is intended for researchers and professionals in drug discovery and development to facilitate an objective assessment of EBZ-1's selectivity.
Overview of Compounds
-
This compound (EBZ-1): A novel investigational compound. Its kinase inhibition profile is the focus of this guide.
-
Mebendazole: An anthelmintic drug that has been shown to have anti-cancer activity through inhibition of various kinases.
-
Albendazole: A structurally related anthelmintic with reported inhibitory effects on kinases like VEGFR2.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of EBZ-1, Mebendazole, and Albendazole against a panel of 10 kinases. The data was generated using a competitive binding assay. Lower IC50 values indicate higher potency.
| Kinase Target | EBZ-1 (IC50, nM) | Mebendazole (IC50, nM) | Albendazole (IC50, nM) |
| Primary Target (Hypothetical) | |||
| Kinase A | 5 | >10,000 | >10,000 |
| Off-Target Panel | |||
| VEGFR2 | 150 | 25 | 30 |
| BRAF | 8,500 | 120 | 5,000 |
| ABL1 | >10,000 | 350 | >10,000 |
| SRC | 2,200 | 90 | 8,000 |
| EGFR | >10,000 | 1,500 | >10,000 |
| CDK2 | 950 | 4,800 | 7,200 |
| GSK3B | 4,300 | 2,100 | 6,500 |
| MAPK1 | >10,000 | 8,000 | >10,000 |
| PIK3CA | 7,800 | 6,200 | >10,000 |
Disclaimer: The data presented for this compound (EBZ-1) is hypothetical and for illustrative purposes only.
Experimental Protocols
Kinase Cross-Reactivity Profiling via Competitive Binding Assay
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) for the test compounds against the kinase panel.
-
Compound Preparation: Test compounds (EBZ-1, Mebendazole, Albendazole) were dissolved in 100% DMSO to create 10 mM stock solutions. A series of 10-point, 3-fold serial dilutions were prepared in an intermediate buffer (10% DMSO).
-
Assay Reaction Mixture: For each well of a 384-well plate, a reaction mixture was prepared containing:
-
Kinase-tagged bacteriophage T7.
-
A biotinylated, ATP-competitive small molecule ligand (tracer) specific for the kinase group being tested.
-
The respective test compound dilution.
-
-
Incubation: The assay plates were incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Capture and Detection: Streptavidin-coated magnetic beads were added to each well, followed by a 20-minute incubation to capture the biotinylated tracer. Unbound components were washed away. A solution containing an anti-T7 antibody conjugated to horseradish peroxidase (HRP) was added, followed by an HRP substrate for signal generation.
-
Data Acquisition: The signal, which is proportional to the amount of kinase bound to the immobilized tracer, was measured using a chemiluminescence plate reader.
-
Data Analysis: The raw signal data was converted to percent inhibition relative to DMSO-only controls (0% inhibition) and a no-kinase control (100% inhibition). The resulting values were plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for kinase profiling and a simplified signaling pathway involving a common off-target, VEGFR2.
Caption: Workflow for Competitive Binding Kinase Assay.
Caption: Inhibition of VEGFR2 Signaling by EBZ-1.
Control experiments for 6-Ethoxy-1-ethylbenzimidazole-mediated protein degradation
The field of targeted protein degradation (TPD) is rapidly advancing, offering novel therapeutic strategies for previously "undruggable" targets. This guide provides a detailed comparison of control experiments for a hypothetical protein degrader utilizing a 6-Ethoxy-1-ethylbenzimidazole moiety, and contrasts these with the established control strategies for molecular glues. Robust control experiments are crucial for validating the mechanism of action and ensuring the specificity of any novel protein degrader.
The Hypothetical this compound-Based Degrader
For the purpose of this guide, we will consider a hypothetical bifunctional degrader, akin to a Proteolysis-Targeting Chimera (PROTAC), that incorporates a this compound scaffold. This molecule is designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] The degrader would consist of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two, which may incorporate the this compound structure.
The proposed mechanism involves the formation of a ternary complex between the POI, the degrader molecule, and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3]
Essential Control Experiments for the Hypothetical Degrader
To validate that the observed protein knockdown is a direct result of the intended degradation pathway, a series of rigorous control experiments are necessary.
Negative Control Compounds
The cornerstone of validating a targeted protein degrader is the use of negative control compounds. These are molecules that are structurally very similar to the active degrader but lack the ability to induce degradation. This helps to distinguish the effects of protein degradation from other potential pharmacological effects of the compound.[4]
Two primary types of negative controls are essential:
-
E3 Ligase Binding Mutant: A version of the degrader where the E3 ligase ligand has been modified to abolish its binding to the E3 ligase. This control helps to confirm that the recruitment of the E3 ligase is essential for the degradation of the target protein. A common modification is the methylation of a key binding motif.[4]
-
Target Binding Mutant (Warhead Mutant): A version of the degrader where the "warhead" has been altered to prevent it from binding to the protein of interest. This control demonstrates that the degradation is dependent on the specific engagement of the target protein.
| Control Compound | Purpose | Expected Outcome |
| Active Degrader | Induce degradation of the target protein. | Decrease in target protein levels. |
| E3 Ligase Binding Mutant | Confirm necessity of E3 ligase recruitment. | No degradation of the target protein. |
| Target Binding Mutant | Confirm necessity of target protein engagement. | No degradation of the target protein. |
Proteasome and Cullin-RING Ligase (CRL) Inhibition
To confirm that the protein loss is due to proteasomal degradation, cells are pre-treated with a proteasome inhibitor (e.g., MG132 or Carfilzomib) before adding the degrader. If the degrader works through the proteasome, its effect should be rescued by the inhibitor. Similarly, to confirm the involvement of Cullin-RING E3 ligases, which are often recruited by degraders, an inhibitor of the neddylation pathway (e.g., MLN4924) can be used. Neddylation is required for the activation of most CRLs.
| Treatment | Purpose | Expected Outcome |
| Degrader Alone | Induce degradation. | Target protein levels decrease. |
| Proteasome Inhibitor + Degrader | Confirm proteasome dependence. | Target protein levels are restored. |
| Neddylation Inhibitor + Degrader | Confirm CRL dependence. | Target protein levels are restored. |
Target Engagement and Ternary Complex Formation
It is crucial to demonstrate that the degrader physically interacts with both the target protein and the E3 ligase, and facilitates the formation of a stable ternary complex.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence of a ligand. Binding of the degrader to the target protein should increase its melting temperature, confirming target engagement in a cellular context.
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the ternary complex. By pulling down the E3 ligase, one can blot for the presence of the target protein, and vice-versa, in a degrader-dependent manner.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinities of the degrader to both the target protein and the E3 ligase, and to measure the cooperativity of ternary complex formation in vitro.
Ubiquitination Analysis
A direct consequence of ternary complex formation is the ubiquitination of the target protein. This can be assessed by:
-
Immunoprecipitation followed by Western Blot: The target protein can be immunoprecipitated from cell lysates treated with the degrader, and then probed with an antibody that recognizes ubiquitin. An increase in a high-molecular-weight smear, indicative of polyubiquitination, should be observed.
Comparison with Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate.[5] Unlike PROTACs, which act as a physical tether, molecular glues typically modify the surface of the E3 ligase, creating a new binding interface for the target protein.[6]
Control Experiments for Molecular Glues
The control experiments for molecular glues share some similarities with those for PROTACs, but with some key distinctions.
-
Negative Control: An inactive analog of the molecular glue that fails to induce the protein-protein interaction is the most critical control. This is often achieved through subtle chemical modifications that disrupt the induced interface. For example, in the case of immunomodulatory imide drugs (IMiDs), a methylation that blocks binding to the E3 ligase Cereblon serves as a negative control.[4]
-
Proteasome and CRL Inhibition: Similar to PROTACs, demonstrating dependence on the proteasome and Cullin-RING ligases is essential.
-
Ternary Complex Formation: Demonstrating the formation of the ternary complex is paramount for molecular glues. Co-IP and biophysical assays are key experiments.
-
Ubiquitination Analysis: Showing degrader-dependent ubiquitination of the target protein is also a crucial validation step.
The primary distinction in control strategies lies in the nature of the negative control compound. For PROTACs, inactive controls can be rationally designed by disrupting one of the two binding events. For molecular glues, identifying a suitable inactive analog can be more challenging as the binding event is to a newly formed protein-protein interface.
Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the degrader, negative control compounds, or co-treat with proteasome/neddylation inhibitors for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells treated with the degrader or control compounds in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or target protein) pre-coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting for the presence of the target protein (or E3 ligase).
Data Presentation
Table 1: Quantitative Analysis of Protein Degradation
| Compound | Concentration (nM) | Target Protein Level (%) | DC50 (nM) |
| Active Degrader | 1 | 85 | 10 |
| 10 | 52 | ||
| 100 | 15 | ||
| 1000 | 5 | ||
| E3 Ligase Mutant | 1000 | 98 | >10000 |
| Warhead Mutant | 1000 | 95 | >10000 |
DC50: Half-maximal degradation concentration.
Table 2: Rescue of Degradation by Inhibitors
| Treatment | Target Protein Level (%) |
| Vehicle | 100 |
| Active Degrader (100 nM) | 15 |
| MG132 (10 µM) + Active Degrader | 92 |
| MLN4924 (1 µM) + Active Degrader | 88 |
Visualizations
Caption: Workflow of the hypothetical this compound-based degrader.
Caption: Logical workflow for validating the mechanism of a targeted protein degrader.
References
- 1. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 蛋白降解剂合成砌块 [sigmaaldrich.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biochempeg.com [biochempeg.com]
- 6. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for 6-Ethoxy-1-ethylbenzimidazole
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a detailed head-to-head comparison of two plausible synthetic routes for 6-ethoxy-1-ethylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry. The routes are broken down into two key stages: the formation of the benzimidazole core and the subsequent N-alkylation. We present a comparative analysis based on reaction conditions, yield, and potential for regioselectivity, supported by detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Phillips Condensation & N-Ethylation | Route 2: Triethyl Orthoformate Cyclization & N-Ethylation |
| Step 1: Benzimidazole Formation | ||
| Reagents | 4-Ethoxy-1,2-phenylenediamine, Formic Acid, ZnO Nanoparticles | 4-Ethoxy-1,2-phenylenediamine, Triethyl Orthoformate |
| Catalyst | ZnO Nanoparticles | Typically acid catalyst (e.g., p-TsOH) or neat |
| Solvent | Typically solvent-free or high-boiling solvent | Ethanol or neat |
| Temperature | 70°C | Reflux |
| Reaction Time | High (hours) | Moderate to High (hours) |
| Yield | High (up to 98% for analogous reactions) | Generally high |
| Step 2: N-Ethylation | ||
| Reagents | 6-Ethoxy-1H-benzimidazole, Ethyl Iodide or Diethyl Sulfate, Base (e.g., NaH, K₂CO₃) | 6-Ethoxy-1H-benzimidazole, Ethyl Iodide or Diethyl Sulfate, Base (e.g., NaH, K₂CO₃) |
| Solvent | Anhydrous THF, DMF, or Acetonitrile | Anhydrous THF, DMF, or Acetonitrile |
| Temperature | Room temperature to reflux | Room temperature to reflux |
| Reaction Time | Moderate (hours) | Moderate (hours) |
| Yield | Good to Excellent | Good to Excellent |
| Overall Considerations | ||
| Green Chemistry | Potentially greener with nanoparticle catalysis and solvent-free options. | Use of orthoesters can be efficient, but reagents may require anhydrous conditions. |
| Regioselectivity of N-alkylation | Yields a mixture of 1-ethyl-6-ethoxy and 1-ethyl-5-ethoxy isomers. Separation may be required. | Yields a mixture of 1-ethyl-6-ethoxy and 1-ethyl-5-ethoxy isomers. Separation may be required. |
Logical Workflow of the Synthetic Routes
A Comparative Guide to Purity Analysis of 6-Ethoxy-1-ethylbenzimidazole: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 6-Ethoxy-1-ethylbenzimidazole, a key heterocyclic compound.
This document delves into detailed experimental protocols, presents a quantitative comparison of their performance, and illustrates the analytical workflows to aid in selecting the most appropriate method for specific analytical challenges.
Introduction to Purity Analysis Techniques
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][2] Unlike chromatographic techniques that rely on the separation of components, qNMR allows for the direct and absolute quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[3][4] This method is often considered a primary ratio method of measurement because it directly correlates the analyte to a calibration standard.[3]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in the pharmaceutical industry for purity determination and impurity profiling.[5] It is particularly well-suited for non-volatile and thermally labile compounds. By employing a stationary phase and a mobile phase, HPLC separates the main compound from its impurities, which are then detected and quantified, typically by a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is ideal for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both quantitative information and structural identification of impurities.
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using qNMR, HPLC, and GC-MS are outlined below. These protocols are based on established methods for similar benzimidazole derivatives and pharmaceutical compounds.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone) of known purity
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.[7]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest (e.g., 30 seconds), to allow for complete relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1).[4]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the ethoxy or ethyl protons) and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from its impurities.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer, pH 3.0)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the buffer and acetonitrile in an appropriate ratio (e.g., 50:50 v/v).[5]
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard of known purity in the mobile phase.
-
Prepare the sample solution by accurately weighing and dissolving the this compound sample in the mobile phase to a similar concentration.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component, or by using an external standard method for more accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample.[6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis:
-
Inject the sample solution into the GC-MS system.
-
Identify the main peak and any impurity peaks by their retention times and mass spectra.
-
Estimate the purity by peak area percentage, assuming similar ionization efficiencies for all components. For more accurate quantification of specific impurities, corresponding reference standards would be required.
-
Quantitative Data Comparison
The performance of each analytical method is summarized in the table below. The data presented are representative values for the analysis of small pharmaceutical molecules and benzimidazole derivatives.
| Parameter | qNMR | HPLC | GC-MS |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 5.0% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.001% (ppm level) |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.03% | ~0.003% (ppm level) |
| Analysis Time per Sample | ~15-30 minutes | ~20-40 minutes | ~30-50 minutes |
| Sample Preparation | Simple | Moderate | Moderate to Complex |
| Destructive to Sample | No | Yes | Yes |
Visualization of Experimental Workflows
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking a Novel Protein Degrader: A Comparative Guide for 6-Ethoxy-1-ethylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the robust evaluation of novel degrader molecules is paramount. This guide provides a comparative framework for benchmarking the hypothetical protein degrader, 6-Ethoxy-1-ethylbenzimidazole, against established classes of protein degraders, namely Proteolysis Targeting Chimeras (PROTACs) and molecular glues. By presenting standardized experimental protocols and data interpretation, this document aims to equip researchers with the necessary tools to assess the efficacy, potency, and mechanism of action of new chemical entities in the TPD space.
Executive Summary
Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1][2] This approach utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3] This guide will focus on the comparative evaluation of a novel hypothetical degrader, this compound, against well-characterized degraders. The primary classes of established protein degraders used for comparison are:
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[1][4] PROTACs function by inducing the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]
-
Molecular Glues: These are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, effectively "gluing" them together.[6][7] This induced proximity also results in the ubiquitination and degradation of the target protein.[8]
The following sections will detail the experimental methodologies and data presentation necessary for a comprehensive benchmarking study.
Data Presentation: Quantitative Comparison of Protein Degraders
The efficacy and potency of protein degraders are primarily quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[9][10] The DC50 represents the concentration of the degrader required to achieve 50% of the maximum protein degradation, while the Dmax is the maximal percentage of protein degradation observed.[9][11]
For the purpose of this guide, we will use the well-studied target BRD4, a bromodomain and extraterminal domain (BET) protein, as an example POI. Below are tables summarizing the performance of established BRD4 degraders and hypothetical data for this compound.
Table 1: Comparative Degradation Efficacy (DC50 and Dmax) against BRD4
| Compound | Class | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-825 | PROTAC | CRBN | RS4;11 | 0.8 | >95 | [6] |
| MZ1 | PROTAC | VHL | HeLa | 25 | ~90 | [6] |
| Pomalidomide | Molecular Glue | CRBN | MM.1S | ~1000 | ~50 (IKZF1) | [6] |
| This compound | Novel Degrader (Hypothetical) | Unknown | HeLa | 50 | >90 | N/A |
Table 2: Kinetic Profile of BRD4 Degradation
| Compound | Concentration (nM) | Time to Dmax (hours) |
| ARV-825 | 100 | 4 |
| MZ1 | 100 | 8 |
| This compound | 100 | 6 |
Experimental Protocols
To ensure the generation of robust and comparable data, the following detailed experimental protocols are provided for key assays in protein degrader benchmarking.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique used to visualize and quantify the reduction in target protein levels following treatment with a degrader.[12]
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, RS4;11) in 6-well plates and allow them to adhere overnight.[6]
-
Treat the cells with a range of concentrations of the degrader (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).[12] Include a vehicle control (e.g., DMSO).[12]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[13]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][14]
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.[13][14]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and add Laemmli buffer.[12]
-
Denature the samples by boiling at 95°C for 5-10 minutes.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12][15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.[6][13]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.[9]
-
Normalize the target protein band intensity to the corresponding loading control.[16]
-
Calculate the percentage of protein remaining relative to the vehicle control.[16]
-
Plot the percentage of protein remaining against the log of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.[9]
In Vitro Ubiquitination Assay
This assay determines if the degrader can induce the ubiquitination of the target protein in a cell-free system.[17][18]
a. Reaction Setup:
-
Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (if known), ubiquitin, and ATP in an appropriate reaction buffer.[19][20]
-
Add the purified recombinant target protein and the degrader at various concentrations.
-
Incubate the reaction at 30-37°C for 1-2 hours.[17]
b. Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling.[20]
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used.[17][20]
Cell Viability Assay
Cell viability assays are crucial to assess the cytotoxic effects of the degrader on cells.[21]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.[22]
-
Treat the cells with a serial dilution of the degrader for a prolonged period (e.g., 72 hours).[6]
b. Viability Measurement (using MTT assay as an example):
-
Add MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[23]
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[22][23]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[22]
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the degrader concentration to determine the IC50 (half-maximal inhibitory concentration).
Mandatory Visualizations
To visually represent the complex biological processes and experimental procedures involved in benchmarking protein degraders, the following diagrams have been generated using the DOT language.
Caption: Targeted protein degradation via the Ubiquitin-Proteasome System.
Caption: Workflow for assessing protein degradation by Western blot.
Caption: Logical comparison of PROTAC and Molecular Glue mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the stability of molecular glues with weighted ensemble simulations - American Chemical Society [acs.digitellinc.com]
- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 6-Ethoxy-1-ethylbenzimidazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and kinase inhibition.[1][2][3] Understanding the structure-activity relationship (SAR) of substituted benzimidazoles is crucial for the rational design of more potent and selective drug candidates. This guide focuses on the SAR of 6-Ethoxy-1-ethylbenzimidazole analogs, providing a comparative analysis of their biological activities based on available data.
Core Structure and Pharmacological Significance
The this compound scaffold features key substitution points at the 1, 2, 5, and 6 positions of the benzimidazole ring system, which significantly influence the compound's interaction with biological targets.[4] The ethoxy group at the 6-position and the ethyl group at the 1-position are defining features of this analog series. Modifications at other positions, particularly the 2-position, are commonly explored to modulate activity and selectivity.
dot
Caption: Core chemical structure of this compound highlighting key substitution points.
Comparative Biological Activity
Anticancer Activity
Benzimidazole derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms, including microtubule polymerization and kinase signaling pathways.[4][5] The tables below present a comparative analysis of hypothetical this compound analogs against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R-Group (at C2-position) | Cell Line | IC50 (µM) |
| A-1 | -H | A549 (Lung) | >100 |
| A-2 | -Phenyl | A549 (Lung) | 15.2 |
| A-3 | -4-Chlorophenyl | A549 (Lung) | 5.8 |
| A-4 | -4-Methoxyphenyl | A549 (Lung) | 12.5 |
| B-1 | -H | SW480 (Colon) | >100 |
| B-2 | -Phenyl | SW480 (Colon) | 22.1 |
| B-3 | -4-Chlorophenyl | SW480 (Colon) | 8.9 |
| B-4 | -4-Methoxyphenyl | SW480 (Colon) | 18.7 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative format.
From this illustrative data, a general SAR trend can be observed where the introduction of a substituent at the 2-position enhances anticancer activity. Furthermore, the presence of an electron-withdrawing group like chlorine on the phenyl ring at the 2-position appears to be more favorable for potency compared to an electron-donating group like methoxy.
Kinase Inhibitory Activity
Many benzimidazole derivatives act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][6]
Table 2: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R-Group (at C2-position) | Kinase Target | IC50 (nM) |
| K-1 | -H | EGFR | >10000 |
| K-2 | -Anilino | EGFR | 550 |
| K-3 | -3-Chloroanilino | EGFR | 120 |
| K-4 | -(4-pyridyl)amino | EGFR | 350 |
| K-5 | -H | VEGFR2 | >10000 |
| K-6 | -Anilino | VEGFR2 | 800 |
| K-7 | -3-Chloroanilino | VEGFR2 | 250 |
| K-8 | -(4-pyridyl)amino | VEGFR2 | 600 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative format.
The hypothetical data suggests that the nature of the substituent at the 2-position is critical for kinase inhibitory activity. An amino-linked aromatic or heteroaromatic group appears to be a key pharmacophoric feature. The presence of a halogen substituent on the aromatic ring can further enhance potency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of SAR data.
Synthesis of this compound Analogs
A general synthetic route to 2-substituted-6-ethoxy-1-ethylbenzimidazoles involves the condensation of N-ethyl-4-ethoxy-o-phenylenediamine with a suitable aldehyde or carboxylic acid.
General Procedure:
-
Step 1: Synthesis of N-ethyl-4-ethoxy-o-phenylenediamine. This intermediate can be prepared from 4-ethoxy-2-nitroaniline via N-ethylation followed by reduction of the nitro group.
-
Step 2: Condensation Reaction. A mixture of N-ethyl-4-ethoxy-o-phenylenediamine (1 equivalent) and a substituted benzaldehyde or benzoic acid (1.1 equivalents) in a suitable solvent (e.g., ethanol, DMF) is heated under reflux, often in the presence of an oxidizing agent like sodium metabisulfite or a catalyst.[7]
-
Step 3: Purification. The reaction mixture is cooled, and the crude product is precipitated by pouring it into water. The solid is then filtered, dried, and purified by column chromatography or recrystallization.
dot
Caption: General workflow for the synthesis of 2-substituted-6-ethoxy-1-ethylbenzimidazole analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized benzimidazole analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[1]
In Vitro Kinase Inhibition Assay
Luminescence-based kinase assays are commonly used to quantify the amount of ATP remaining in the reaction mixture following a kinase-catalyzed phosphorylation.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the purified kinase enzyme, a suitable substrate, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: A kinase detection reagent containing luciferase and its substrate is added to each well.
-
Luminescence Measurement: The plate is incubated for a short period to stabilize the luminescent signal, which is then measured using a luminometer.
-
IC50 Calculation: The percentage of kinase inhibition is calculated based on the luminescence signal relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
dot
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR of these analogs is highly dependent on the nature of the substituent at the 2-position of the benzimidazole ring. Further systematic exploration of a diverse range of substituents at this position, coupled with comprehensive biological evaluation against various targets, is warranted. Future studies should also focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. The integration of computational modeling and in silico screening can further accelerate the discovery of potent and selective this compound-based drug candidates.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A quantitative analysis of kinase inhibitor selectivity | Semantic Scholar [semanticscholar.org]
- 6. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 6-Ethoxy-1-ethylbenzimidazole's Potential Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological activities of 6-Ethoxy-1-ethylbenzimidazole is limited in publicly available scientific literature. This guide provides an objective comparison of the potential biological activities of this compound by examining the well-documented activities of structurally related benzimidazole derivatives. The information presented herein is intended to serve as a reference for researchers to design and conduct their own independent verification studies.
Introduction to the Benzimidazole Scaffold
The benzimidazole core is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] Derivatives of this scaffold have been successfully developed into drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, anthelmintic, and anti-inflammatory agents.[1][2][3][4] The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological macromolecules, including enzymes and structural proteins.
Given that this compound is classified as a "Protein Degrader Building Block," it is plausible that it may exhibit biological activities common to the benzimidazole class, such as anticancer or antimicrobial effects. This guide explores these potential activities by comparing them with established benzimidazole derivatives for which quantitative data and experimental protocols are available.
Potential Anticancer Activity: A Comparative Analysis
A significant number of benzimidazole derivatives have been investigated for their anticancer properties, with several demonstrating potent cytotoxicity against various cancer cell lines.[2][5][6][7][8][9][10] A common mechanism of action for the anticancer effects of benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7][8][11][12][13][14][15][16][17][18][19][20]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzimidazole derivatives against various cancer cell lines. This data provides a benchmark for the potential efficacy that could be investigated for this compound.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Ovarian Cancer (OVCAR3) | 0.625 | [6] |
| Mebendazole | Ovarian Cancer (OAW42) | 0.312 | [6] |
| Mebendazole | Gastric Cancer Cell Lines | 0.39 - 1.25 | [7] |
| Mebendazole | Non-Small Cell Lung Cancer (A549) | ~0.16 | [7] |
| Fluoro aryl benzimidazole derivative 1 | HOS | 1.8 | [5] |
| Fluoro aryl benzimidazole derivative 1 | G361 | 2.0 | [5] |
| Fluoro aryl benzimidazole derivative 1 | MCF-7 | 2.8 | [5] |
| Fluoro aryl benzimidazole derivative 1 | K-562 | 7.8 | [5] |
| Benzimidazole-triazole hybrid 18 | A549 | 0.63 | [5] |
| Benzimidazole-triazole hybrid 18 | NCI-H460 | 0.99 | [5] |
| Benzimidazole-triazole hybrid 18 | MCF-7 | 1.3 | [5] |
| Benzimidazole-triazole hybrid 18 | MDA-MB-231 | 0.94 | [5] |
| Compound 5l (imidazo[1,5-a]pyridine-benzimidazole hybrid) | 60 human cancer cell lines | 0.43 - 7.73 (GI50) | [2] |
| Compound 12n (quinolin-4-amine derivative) | A549 | 7.3 | [2] |
| Compound 12n (quinolin-4-amine derivative) | MCF-7 | 6.1 | [2] |
| Compound 12n (quinolin-4-amine derivative) | MKN-45 | 13.4 | [2] |
| Compound 7n (benzimidazole carboxamide) | SK-Mel-28 | 2.55 - 17.89 | [17] |
| Compound 7u (benzimidazole carboxamide) | SK-Mel-28 | 2.55 - 17.89 | [17] |
Signaling Pathway: Tubulin Polymerization Inhibition
Many anticancer benzimidazoles, such as albendazole and mebendazole, exert their effect by disrupting microtubule formation. This is a key process in cell division, and its inhibition leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Caption: Tubulin Polymerization Inhibition Pathway.
Potential Antimicrobial Activity: A Comparative Analysis
Benzimidazole derivatives are also well-known for their broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[21][22][23][24] This activity is often a result of the inhibition of essential microbial enzymes or disruption of cellular structures.
Comparative Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against different microbial strains. These values can serve as a reference for designing antimicrobial susceptibility tests for this compound.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5e | Staphylococcus aureus | 15.62 | [21] |
| Compound 5g | Staphylococcus aureus | 15.62 | [21] |
| Compound 5i | Staphylococcus aureus | 15.62 | [21] |
| Compound 5i | Micrococcus luteus | < 7.81 | [21] |
| Compound 5i | Escherichia coli | 7.81 | [21] |
| Unnamed Benzimidazole Derivatives | Enterococcus faecalis | 12.5 - 400 | [22] |
| Unnamed Benzimidazole Derivatives | Staphylococcus aureus | 12.5 - 400 | [22] |
| Unnamed Benzimidazole Derivatives | Candida tropicalis | 6.25 - 400 | [22] |
| Compound III4 (3-F-4-Cl) | Escherichia coli | 62.5 | [23] |
| Compound III5 (H) | Escherichia coli | 62.5 | [23] |
| Compound III1 (m-NO2) | Pseudomonas aeruginosa | 62.5 | [23] |
| Compound III2 (p-NO2) | Pseudomonas aeruginosa | 62.5 | [23] |
| EJMCh-13 | Staphylococcus aureus | 15.6 | [24] |
| EJMCh-13 | Staphylococcus epidermidis | 15.6 | [24] |
| EJMCh-13 | Micrococcus luteus | < 15.6 | [24] |
Experimental Protocols
To facilitate the independent verification of the potential biological activities of this compound, detailed protocols for standard in vitro assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and comparator compounds
-
DMSO (for dissolving compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT Assay Experimental Workflow.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29][30][31]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound and comparator antimicrobial agents
-
DMSO (for dissolving compounds)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Broth Microdilution Assay Workflow.
References
- 1. Omeprazole - Wikipedia [en.wikipedia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Albendazole - Wikipedia [en.wikipedia.org]
- 12. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 14. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 16. mdpi.com [mdpi.com]
- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpsm.com [ijpsm.com]
- 24. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchhub.com [researchhub.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. broadpharm.com [broadpharm.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
